molecular formula C20H25N5O7S2 B601305 2-Cefetamet Pivoxil CAS No. 126617-54-7

2-Cefetamet Pivoxil

Cat. No.: B601305
CAS No.: 126617-54-7
M. Wt: 511.58
Attention: For research use only. Not for human or veterinary use.
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Description

Δ2-Cefetamet Pivoxil is a key chemical entity for scientific investigation into the properties and mechanisms of third-generation cephalosporin antibiotics. Its parent compound, Cefetamet Pivoxil, is an orally administered antibiotic with a broad spectrum of in vitro activity against a range of gram-positive and gram-negative bacteria . This makes it a valuable tool for researchers studying infectious diseases, particularly those focused on respiratory tract and urinary tract infections. Its documented antibacterial spectrum includes pathogens such as Streptococcus pneumoniae , Haemophilus influenzae , Moraxella catarrhalis , Escherichia coli , and Klebsiella spp. . From a research standpoint, this compound is highly relevant for studies on antibiotic efficacy, bacterial resistance patterns, and pharmacokinetics. The profile of its active metabolite, cefetamet, includes a half-life of approximately 2.2 hours and oral bioavailability of about 50% when taken with food, presenting interesting avenues for pharmacological research . As a beta-lactam antibiotic, its primary mechanism of action, through the inhibition of cell wall synthesis, allows scientists to explore the fundamental processes of bacterial growth and lysis . This product is intended for non-clinical laboratory research applications only. It is strictly not intended for diagnostic or therapeutic uses, including human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOGWMJYXXZSN-GEYYFRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of Cefetamet Pivoxil on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefetamet Pivoxil (CPIV) represents a sophisticated approach to oral cephalosporin delivery. It functions as a prodrug, chemically masked to bypass the gastrointestinal absorption barriers that limit many third-generation cephalosporins. Once absorbed, it is rapidly hydrolyzed to Cefetamet , the active moiety.[1][2]

This guide dissects the molecular mechanics of Cefetamet, focusing on its high-affinity interaction with Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria. We analyze the structural consequences of this binding—specifically the induction of filamentation prior to lysis—and provide validated protocols for quantifying these interactions in a research setting.

The Prodrug Strategy: Chemical Activation

Cefetamet itself is poorly absorbed from the gastrointestinal tract due to its polarity. To overcome this, the carboxyl group at position 4 is esterified with a pivaloyloxymethyl group.

Hydrolysis Mechanism

Upon oral administration, CPIV is absorbed by the intestinal mucosa. Non-specific cytosolic esterases recognize the ester linkage, triggering a rapid hydrolysis cascade. This is not a passive degradation but an enzymatically driven activation that releases the active "warhead" (Cefetamet) into the systemic circulation.

The Reaction Pathway:

  • Esterase Attack: Esterases cleave the pivaloyloxymethyl ester bond.

  • Intermediate Collapse: The resulting hydroxymethyl ester is unstable and spontaneously decomposes.

  • Byproduct Release: Pivalic acid and formaldehyde are released as byproducts.

  • Active Drug: Free Cefetamet (acid form) is liberated to bind bacterial targets.

Visualization of Activation Pathway

The following diagram illustrates the conversion of the prodrug to the active moiety.

Prodrug_Activation CPIV Cefetamet Pivoxil (Inactive Prodrug) Intermediate Unstable Hydroxymethyl Ester CPIV->Intermediate Enzymatic Hydrolysis Esterase Cytosolic Esterases (Intestinal Wall) Esterase->Intermediate Catalysis Cefetamet Cefetamet (Active Moiety) Intermediate->Cefetamet Spontaneous Decomposition Byproducts Pivalic Acid + Formaldehyde Intermediate->Byproducts Release

Figure 1: The bio-activation pathway of Cefetamet Pivoxil. The prodrug relies on host esterases to liberate the active beta-lactam.

Molecular Mechanism: The PBP Interaction

Once activated, Cefetamet functions as a classic beta-lactam but with distinct binding kinetics that define its spectrum.

Target Specificity: The PBP3 Focus

Unlike early cephalosporins that bind broadly to PBP1a/1b (causing rapid lysis), Cefetamet exhibits a high affinity for PBP3 (FtsI) in Enterobacteriaceae (e.g., E. coli, Proteus spp., Klebsiella spp.).

  • PBP3 Function: PBP3 is a transpeptidase responsible for the formation of the septum during cell division.

  • Inhibition Consequence: When Cefetamet acylates the active site serine of PBP3, septation is blocked. The bacterium continues to grow in length but cannot divide.

  • Phenotype: This results in filamentation —the formation of long, non-septate bacterial filaments. Eventually, the structural integrity of the cell wall fails, leading to lysis, but the primary mode of action is the inhibition of division.

Beta-Lactamase Stability (The ATMO Side Chain)

Cefetamet possesses a 2-aminothiazolyl-methoxyimino (ATMO) side chain at the C-7 position. This bulky group provides steric hindrance, protecting the beta-lactam ring from hydrolysis by many plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1).

Comparative Binding Affinity (IC50)

The following table summarizes the inhibitory concentrations required to bind 50% of specific PBPs in E. coli. Note the preference for PBP3.

Target ProteinFunctionCefetamet AffinityMorphological Outcome
PBP 1a/1b Cell ElongationModerateRapid Lysis
PBP 2 Rod Shape MaintenanceLowRounding (Sphering)
PBP 3 Septation (Division)High (Primary) Filamentation
PBP 4/5/6 CarboxypeptidaseVery LowMinimal effect

Experimental Protocols: Validating Mechanism

To confirm the mechanism of action in a new bacterial isolate or to test resistance, we utilize the Bocillin FL Competition Assay . This replaces hazardous radioactive assays (


C-Penicillin G) with a fluorescent readout.
Protocol: PBP Binding Competition Assay (Bocillin FL)

Objective: Determine the affinity (IC50) of Cefetamet for specific PBPs by measuring its ability to compete with the fluorescent probe Bocillin FL.

Reagents:

  • Membrane Prep: Isolated bacterial membranes (containing PBPs) from E. coli K12 or target strain.

  • Bocillin FL: Fluorescent penicillin derivative (Thermo Fisher or equivalent).

  • Competitor: Cefetamet (free acid form, NOT Pivoxil).

  • Detection: SDS-PAGE gel scanner (e.g., Typhoon) or Fluorescence Polarization reader.

Workflow:

  • Preparation: Dilute membrane proteins to 1 mg/mL in Phosphate Buffer (pH 7.0).

  • Pre-incubation (The Challenge): Aliquot membrane prep into tubes. Add increasing concentrations of Cefetamet (0.01 µg/mL to 100 µg/mL) to the experimental tubes. Incubate at 37°C for 10 minutes .

    • Rationale: This allows Cefetamet to bind its high-affinity targets (e.g., PBP3) first.

  • Labeling: Add Bocillin FL (final concentration 10-20 µM) to all tubes. Incubate at 37°C for 30 minutes .

    • Mechanism:[1][3][4][5] Bocillin FL will bind to any PBPs not already occupied by Cefetamet.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 3 minutes.

  • Separation: Load samples onto a 10% SDS-PAGE gel. Run at 100V until dye front exits.

  • Visualization: Scan the gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

  • Analysis:

    • Dark Bands: Indicate PBPs where Cefetamet successfully bound, preventing Bocillin FL attachment.

    • Bright Bands: Indicate PBPs that Cefetamet failed to bind.

Visualization of PBP Inhibition Logic

PBP_Inhibition Cefetamet Cefetamet (Active) PBP3 PBP3 (Transpeptidase) Cefetamet->PBP3 High Affinity Binding Complex Acyl-Enzyme Complex (Irreversible) PBP3->Complex Serine Acylation Crosslinking Cross-linking (Transpeptidation) PBP3->Crosslinking Catalyzes Complex->Crosslinking Blocks Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking Normal Process Septum Septum Formation Crosslinking->Septum Required for Filamentation Filamentation & Cell Death Septum->Filamentation Failure leads to

Figure 2: The cascade of PBP3 inhibition leading to bacterial filamentation.

Spectrum and Resistance Profile

Understanding the mechanism explains the clinical spectrum.

  • Gram-Negative Efficacy: The ATMO side chain allows Cefetamet to penetrate the outer membrane porins of Enterobacteriaceae effectively and resist common beta-lactamases.

  • Pseudomonas Resistance: P. aeruginosa is resistant not due to beta-lactamase degradation, but primarily due to efflux pumps (MexAB-OprM) and low outer membrane permeability, preventing Cefetamet from reaching the PBPs in sufficient concentrations.

  • Gram-Positive Gaps: While active against Streptococcus pneumoniae (penicillin-susceptible), it has poor affinity for the modified PBPs (PBP2a) found in MRSA, rendering it ineffective against methicillin-resistant Staphylococci.

References

  • PubChem. (2025). Cefetamet Pivoxil Compound Summary. National Library of Medicine.[6] [Link]

  • Cullmann, W., et al. (1992).[7] Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy. International Journal of Antimicrobial Agents. [Link]

  • Kocaoglu, O., & Carlson, E. E. (2022). Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655. ACS Infectious Diseases. [Link]

  • Zhao, G., et al. (2004). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy.[2][3][6][8][9][10][11] [Link]

  • Neu, H. C., et al. (1986).[9] In vitro activity and beta-lactamase stability of two oral cephalosporins, ceftetrame (Ro 19-5247) and cefetamet (Ro 15-8074).[9] Antimicrobial Agents and Chemotherapy.[2][3][6][8][9][10][11] [Link]

Sources

Advanced Antibacterial Profiling of Cefetamet Pivoxil: Mechanistic Basis and Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefetamet pivoxil is an oral, third-generation cephalosporin prodrug designed to overcome the poor oral bioavailability of its active metabolite, cefetamet. Upon absorption, it targets penicillin-binding proteins (PBPs) with a distinct affinity profile that differentiates it from second-generation agents. This guide provides a rigorous technical analysis of its antibacterial spectrum, stability against specific


-lactamases, and the critical experimental protocols required for accurate in vitro assessment.

Critical Technical Note: In vitro susceptibility testing must strictly utilize Cefetamet (free acid) . The prodrug, Cefetamet Pivoxil, possesses no intrinsic antibacterial activity and relies on mammalian cytosolic esterases for activation—enzymes absent in standard bacterial culture media.

Molecular Pharmacology & Mechanism of Action

Prodrug Hydrolysis and Bioactivation

Cefetamet pivoxil is a pivaloyloxymethyl ester. This lipophilic modification facilitates passive transport across the intestinal brush border. Once intracellular, ubiquitous non-specific esterases hydrolyze the ester bond, releasing active cefetamet, pivalic acid, and formaldehyde.

Target Specificity (PBP Binding)

Unlike first-generation cephalosporins that bind broadly to PBP1 and PBP2, cefetamet exhibits high affinity for PBP3 (specifically in Enterobacteriaceae like E. coli). PBP3 is responsible for septal peptidoglycan synthesis. Inhibition results in filamentation—the formation of long, non-septate bacterial filaments—eventually leading to cell lysis.

Mechanistic Pathway Visualization

CefetametMechanism Prodrug Cefetamet Pivoxil (Lipophilic Prodrug) Intestine Intestinal Wall / Plasma (Esterase Hydrolysis) Prodrug->Intestine Passive Diffusion ActiveDrug Cefetamet (Active Free Acid) Intestine->ActiveDrug De-esterification Periplasm Bacterial Periplasm (Porin Entry) ActiveDrug->Periplasm OmpF/OmpC Channels Target Target: PBP3 (High Affinity) Periplasm->Target Acylation of Active Site Effect Inhibition of Septation (Filamentation & Lysis) Target->Effect Cell Wall Collapse

Figure 1: Pharmacological activation and mechanism of action pathway for Cefetamet Pivoxil.

Antibacterial Spectrum Analysis

Cefetamet displays a potent Gram-negative profile typical of third-generation agents, with specific gaps in coverage regarding Pseudomonas and Staphylococci.

Quantitative Activity (MIC Data)

The following data aggregates MIC


 values (

g/mL) for key pathogens.
Organism GroupPathogenMIC

(

g/mL)
MIC

(

g/mL)
Susceptibility Status
Gram-Negative Escherichia coli0.251.0Highly Susceptible
Klebsiella pneumoniae0.251.0Highly Susceptible
Proteus mirabilis< 0.060.12Highly Susceptible
Haemophilus influenzae< 0.060.12Highly Susceptible
Moraxella catarrhalis0.250.5Highly Susceptible
Neisseria gonorrhoeae< 0.010.06Highly Susceptible
Pseudomonas aeruginosa> 128> 128Resistant
Gram-Positive Streptococcus pneumoniae (Pen-S)0.51.0Susceptible
Streptococcus pyogenes0.060.12Susceptible
Staphylococcus aureus (MSSA)8.016.0Intermediate/Resistant
Enterococcus faecalis> 64> 64Resistant
Beta-Lactamase Stability Profile

Cefetamet utilizes an aminothiazolyl-methoxyimino side chain, conferring steric hindrance against hydrolysis.

  • TEM-1 / SHV-1 (Plasmid-mediated): High stability. Cefetamet remains active against strains producing these common penicillinases.

  • AmpC (Chromosomal): Stable against basal levels. However, it is a weak inducer of AmpC and can be hydrolyzed by hyper-produced AmpC in Enterobacter and Citrobacter species.

  • ESBLs (TEM-3, SHV-5): Variable. While more stable than first-generation agents, cefetamet is generally considered labile to Extended-Spectrum Beta-Lactamases (ESBLs).

Experimental Methodologies

To ensure reproducibility and eliminate artifacts, the following protocol for Broth Microdilution is standardized for Cefetamet.

Critical Reagent Preparation
  • Active Agent: Cefetamet Sodium (CAS: 65243-33-6). Do not use Cefetamet Pivoxil.

  • Solvent: 0.1 M Phosphate Buffer (pH 6.0) or Water.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Protocol (Self-Validating)
  • Stock Solution: Prepare a 1024

    
    g/mL stock of Cefetamet (free acid equivalent) in phosphate buffer. Filter sterilize (0.22 
    
    
    
    m).
  • Dilution Series: Create 2-fold serial dilutions in CAMHB across a 96-well plate (Range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Inoculum Prep: Suspend fresh colonies (18-24h growth) in saline to 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Inoculation: Add 50

    
    L of diluted inoculum to 50 
    
    
    
    L of drug solution in wells.
    • Validation Control: Growth Control (No drug), Sterility Control (No bacteria).

  • Incubation: 35

    
     2°C for 16-20 hours (ambient air).
    
  • Readout: Determine MIC as the lowest concentration showing complete inhibition of visible growth.[1]

Experimental Workflow Diagram

MICProtocol Step1 1. Reagent Selection (Use Cefetamet Free Acid) Step2 2. Stock Preparation (Phosphate Buffer pH 6.0) Step1->Step2 Step3 3. Microdilution Plate Setup (Serial Dilution in CAMHB) Step2->Step3 Step4 4. Inoculum Standardization (0.5 McFarland -> 5x10^5 CFU/mL) Step3->Step4 Add Bacteria Step5 5. Incubation (35°C, 16-20h) Step4->Step5 Step6 6. Data Analysis (Determine MIC Endpoint) Step5->Step6

Figure 2: Validated workflow for in vitro susceptibility testing of Cefetamet.

Clinical Correlation: PK/PD Indices

For researchers translating in vitro data to in vivo models, the driver of efficacy for Cefetamet is Time > MIC (


).
  • Target: Free drug concentration must exceed the MIC for at least 40-50% of the dosing interval.

  • Half-life: ~2-3 hours in humans.

  • Protein Binding: Low (~22%), ensuring high levels of free, active drug in serum and tissues.

References

  • Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy. Source: PubMed / NIH URL:[Link]

  • In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil. Source: PubMed URL:[Link]

  • PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli. Source: Antimicrobial Agents and Chemotherapy URL:[2][3][4][5][6][7][8][9][Link]

  • In vitro activity of cefetamet against enterobacteria expressing an SHV-5-type beta-lactamase. Source: Journal of Antimicrobial Chemotherapy URL:[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI (Clinical and Laboratory Standards Institute) URL:[Link]

Sources

Technical Guide: Bioactivation and Prodrug Mechanics of Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Cefetamet Pivoxil , a pivaloyloxymethyl ester prodrug designed to overcome the poor oral bioavailability of the third-generation cephalosporin, cefetamet. While cefetamet exhibits potent broad-spectrum activity against Gram-negative pathogens, its polar carboxylate moiety restricts passive diffusion across the intestinal epithelium.[1][2]

This guide deconstructs the "Trojan Horse" mechanism of the pivoxil moiety, detailing the specific enzymatic hydrolysis pathways (hCE1/hCE2), the physicochemical shifts facilitating absorption, and the critical safety implications regarding pivalic acid-induced carnitine depletion. It further provides self-validating experimental protocols for assessing prodrug stability and conversion efficiency.[1][2]

Chemical Architecture & Prodrug Rationale[1][2][3]

The development of cefetamet pivoxil addresses a fundamental pharmacokinetic barrier: membrane permeability .

Structural Modification

The parent compound, cefetamet, contains a free carboxylic acid at the C-4 position of the cephem nucleus. At physiological pH (intestinal pH 6.0–7.4), this group is ionized (COO⁻), rendering the molecule highly polar and unable to traverse the lipophilic lipid bilayer of enterocytes via passive diffusion.

  • Parent Drug (Cefetamet): Hydrophilic, Class III/IV (BCS), low oral bioavailability (<10%).[1][2]

  • Prodrug (Cefetamet Pivoxil): Lipophilic, esterified C-4 carboxylate.[1][2]

The Pivaloyloxymethyl (Pivoxil) Moiety

The prodrug is synthesized by esterifying the C-4 carboxyl group with a pivaloyloxymethyl group. This modification serves two functions:

  • Charge Masking: It neutralizes the negative charge, significantly increasing the partition coefficient (LogP).

  • Lability: The ester bond is chemically stable in the acidic environment of the stomach (simulated gastric fluid stability) but highly susceptible to enzymatic hydrolysis by carboxylesterases in the neutral pH of the cytosol and plasma.

PropertyCefetamet (Parent)Cefetamet Pivoxil (Prodrug)Impact
Molecular Weight ~397.4 g/mol ~511.6 g/mol Increased size, but lipophilicity dominates.[1][2]
Ionization State Anionic (Physiological pH)NeutralEnables passive diffusion.[1][2]
Solubility High (Aqueous)Low (Aqueous)Requires formulation aids (e.g., surfactants).[1][2]
Bioavailability < 10%~40–50% (Post-hydrolysis)Significant therapeutic gain.[1][2]

Mechanistic Pathway of Bioactivation

The bioactivation of cefetamet pivoxil is a sequential enzymatic and chemical process. It does not rely on spontaneous hydrolysis but rather on the catalytic activity of serine esterases.

Enzymatic Hydrolysis

Upon entering the enterocyte (or hepatocyte), the prodrug encounters Human Carboxylesterases (hCEs) .

  • hCE2 (Intestinal): Predominant in the small intestine. Likely the primary enzyme responsible for first-pass activation during absorption.[1][2]

  • hCE1 (Hepatic): Abundant in the liver.[3] Responsible for clearing any systemic prodrug or completing hydrolysis of the fraction absorbed intact.

The Collapse Mechanism

The enzyme does not directly yield cefetamet. Instead, it cleaves the terminal ester bond, releasing pivalic acid and an unstable hydroxymethyl ester intermediate . This intermediate spontaneously undergoes a rapid elimination reaction (deformylation) to release formaldehyde and the active cefetamet.

Visualization of the Pathway

The following diagram illustrates the conversion logic and byproduct generation.

BioactivationPathway Prodrug Cefetamet Pivoxil (Lipophilic Prodrug) Intermediate Hydroxymethyl Ester (Unstable Intermediate) Prodrug->Intermediate Enzymatic Hydrolysis Pivalate Pivalic Acid (Byproduct 1) Prodrug->Pivalate Cleavage Enzyme hCE1 / hCE2 (Carboxylesterases) Enzyme->Prodrug Active Cefetamet (Active Drug) Intermediate->Active Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct 2) Intermediate->Formaldehyde Elimination

Figure 1: The bioactivation cascade of Cefetamet Pivoxil involving enzymatic cleavage followed by spontaneous chemical collapse.[1][2]

Pharmacokinetics & Safety Implications

Absorption Profile[2]
  • Food Effect: Unlike many antibiotics, cefetamet pivoxil absorption is enhanced by food. The presence of lipids stimulates bile flow and prolongs gastric residence time, improving the dissolution of the lipophilic prodrug.

  • Systemic Exposure: Virtually no intact prodrug is detected in systemic circulation; hydrolysis is complete during the absorption phase (intestinal wall and portal circulation).

The Carnitine Deficiency Risk (Expertise Pivot)

A critical consideration for researchers handling pivoxil-based prodrugs is the pivalic acid byproduct.[2]

  • Mechanism: Pivalic acid is not metabolized via

    
    -oxidation.[1][2] Instead, it is conjugated with free carnitine by carnitine N-acyltransferase to form pivaloylcarnitine , which is efficiently excreted in urine.[2]
    
  • Consequence: Chronic administration leads to the depletion of systemic carnitine reserves.

  • Clinical Relevance: This is particularly risky in pediatric populations or patients with metabolic defects. In drug development, this necessitates monitoring of free carnitine levels during long-term toxicology studies.[2]

Experimental Protocols for Prodrug Evaluation

To validate the prodrug nature and stability of cefetamet pivoxil, the following protocols are recommended. These are designed to be self-validating by including negative controls (heat-inactivated plasma or chemical inhibitors).[1][2]

Protocol A: In Vitro Metabolic Stability (Plasma/S9 Fraction)

Objective: Determine the half-life (


) of the prodrug and the rate of cefetamet formation.

Materials:

  • Pooled Human/Rat Plasma or Intestinal S9 fraction.

  • Phosphate Buffer (PBS), pH 7.4.[2]

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

  • Internal Standard (IS): Cephalexin or similar.[2]

Workflow:

  • Preparation: Pre-warm plasma to 37°C.

  • Spiking: Spike cefetamet pivoxil (from DMSO stock) into plasma to a final concentration of 1

    
    M. (Final DMSO < 0.1%).
    
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of Stop Solution (containing IS) to precipitate proteins and halt esterase activity.
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both Prodrug and Parent.

Self-Validation Step: Run a parallel control with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor.[1][2]

  • Result: If hydrolysis is enzymatic, the BNPP-treated samples should show significantly higher stability (minimal conversion) compared to the active plasma.

Protocol B: Caco-2 Permeability Assay

Objective: Confirm the "masking" effect by comparing the permeability coefficient (


) of the prodrug vs. the parent.

Workflow Visualization:

ExperimentalWorkflow Start Start: Caco-2 Monolayer (21-day culture) Apical Apical Chamber (A) Donor: Prodrug (pH 6.5) Start->Apical Basolateral Basolateral Chamber (B) Receiver: Buffer (pH 7.4) Apical->Basolateral Transport Inhibitor Optional: Add Esterase Inhibitor (To prevent conversion during transport) Apical->Inhibitor Sampling Sample B-side at 30, 60, 90, 120 min Basolateral->Sampling Analysis LC-MS/MS Analysis (Quantify Total Drug) Sampling->Analysis

Figure 2: Caco-2 permeability workflow. Note: Esterase inhibitors are often required in the receiver compartment to stabilize the prodrug for accurate Papp calculation.

References

  • PubChem. (2025).[2][4] Cefetamet Pivoxil Compound Summary. National Library of Medicine.[4] [Link]

  • DrugBank Online. (2025).[2] Cefetamet Pivoxil: Pharmacology and Structure. [Link][1][2]

  • Satoh, T., et al. (2002). Human Carboxylesterases: Structure, Function and Polymorphism. Genome Biology. [Link]

  • Holme, E., et al. (1989). Carnitine deficiency induced by pivampicillin and pivmecillinam therapy. The Lancet. [Link]

  • Stoeckel, K., et al. (1988). Pharmacokinetics of cefetamet pivoxil in healthy volunteers. Antimicrobial Agents and Chemotherapy.[4][5] [Link]

Sources

The Molecular Engineering of Ro 15-8075: From Ionic Barrier to Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Retrospective on the Development of Cefetamet Pivoxil

Executive Summary

This technical guide analyzes the discovery and structural optimization of Cefetamet Pivoxil (Ro 15-8075) , an oral third-generation cephalosporin developed by Hoffmann-La Roche in the early 1980s. It details the medicinal chemistry strategy used to convert the potent but poorly absorbed parent acid, Cefetamet (Ro 15-8074) , into a lipophilic prodrug. By examining the Structure-Activity Relationship (SAR), chemical synthesis, and metabolic activation pathways, this document serves as a blueprint for understanding ester-based prodrug design in beta-lactam antibiotics.

The Structural Logic: SAR and Molecular Design

The development of Cefetamet was driven by the need for an oral antibiotic with the potency of parenteral third-generation cephalosporins (like cefotaxime) but with enhanced metabolic stability.

The C7 "Magic Bullet": Aminothiazolyl-Methoxyimino Moiety

The core antibacterial engine of Cefetamet lies at the C7 position of the cephem nucleus. Roche chemists incorporated a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain.[1]

  • Aminothiazole Ring: Enhances affinity for Penicillin-Binding Proteins (specifically PBP3 in Gram-negative bacteria), driving potent bactericidal activity.

  • Methoxyimino Group (Syn-isomer): Provides steric bulk that shields the beta-lactam ring from hydrolysis by plasmid-mediated beta-lactamases (TEM-1, SHV-1). The syn configuration is critical; the anti isomer possesses significantly lower potency.

The C3 Stabilization: 7-ADCA vs. 7-ACA

Unlike Cefotaxime, which possesses an acetoxymethyl group at C3 (susceptible to rapid deacetylation by host esterases), Cefetamet utilizes a methyl group at C3.

  • Precursor Choice: This dictated the use of 7-ADCA (7-aminodesacetoxycephalosporanic acid) rather than 7-ACA as the starting nucleus.

  • Outcome: The C3-methyl group renders the molecule metabolically inert at this position, preventing the formation of less active metabolites (e.g., desacetyl-cefotaxime).

The Bioavailability Conundrum: The Prodrug Strategy

Despite its potency, the parent compound (Cefetamet, Ro 15-8074) exhibited negligible oral bioavailability (<5%).

The Physicochemical Barrier

At physiological pH (6.0–7.4), Cefetamet exists as a zwitterion (negative carboxylate at C4, positive amine on the thiazole ring) or a mono-anion. This high polarity prevents passive diffusion across the lipophilic enterocyte membrane of the small intestine.

The Pivaloyloxymethyl Solution

To overcome this, Roche applied the double-ester prodrug concept. The C4 carboxyl group was esterified with a pivaloyloxymethyl (pivoxil) moiety.

  • Lipophilicity: This masks the negative charge, significantly increasing the logP (partition coefficient), allowing transmembrane passage.

  • Lability: The specific structure of the pivoxil ester makes it susceptible to non-specific esterases in the intestinal wall, ensuring rapid release of the active drug post-absorption.

Chemical Synthesis Protocols

The following protocol reconstructs the industrial synthesis route described in Roche patents (e.g., US 4,409,214) and process optimization literature.

Synthesis Workflow Diagram

Synthesis_Pathway Start1 Side Chain Precursor (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid Activation Activation Step (Formation of Active Ester/Chloride) Start1->Activation  Activation (e.g., with p-Nitrophenol)   Start2 Cephem Nucleus 7-ADCA Coupling Acylation Reaction Solvent: DMF/DCM, Base: TEA Start2->Coupling Activation->Coupling Intermediate Intermediate: Cefetamet (Ro 15-8074) (Free Acid) Coupling->Intermediate  Amide Bond Formation   FinalStep Esterification Reaction <5°C, Polar Solvent Intermediate->FinalStep Reagent Esterification Reagent Iodomethyl Pivalate Reagent->FinalStep Product Final Product: Cefetamet Pivoxil (Ro 15-8075) FinalStep->Product  Nucleophilic Substitution  

Figure 1: Synthetic pathway for Cefetamet Pivoxil, highlighting the convergence of the aminothiazolyl side chain and the 7-ADCA nucleus, followed by esterification.[2]

Step-by-Step Protocol

Step 1: Acylation (Formation of Cefetamet)

  • Activation: Dissolve (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in dimethylformamide (DMF). React with p-nitrophenol (p-NP) or dicyclohexylcarbodiimide (DCC) to form the reactive active ester.

  • Coupling: Suspend 7-ADCA in a mixture of water and acetone (1:1). Adjust pH to 7.5-8.0 using triethylamine (TEA) to solubilize.

  • Reaction: Add the activated side-chain ester dropwise at 0–5°C. Stir for 2–4 hours.

  • Isolation: Acidify the mixture with dilute HCl to pH 2.5. The parent compound, Cefetamet , precipitates as a crystalline solid. Filter and dry.[3]

Step 2: Esterification (Formation of Cefetamet Pivoxil)

  • Solubilization: Dissolve the isolated Cefetamet (free acid) in dry DMF. Add a base (sodium carbonate or dicyclohexylamine) to form the carboxylate salt.

  • Alkylation: Cool the solution to <5°C. Add iodomethyl pivalate dropwise. The low temperature is critical to prevent isomerization of the oxime (syn to anti) and degradation of the beta-lactam ring.

  • Quenching: After 2 hours, pour the reaction mixture into ice water/ethyl acetate.

  • Purification: Wash the organic phase with sodium bicarbonate (to remove unreacted acid) and brine. Evaporate solvent.[3] Recrystallize from isopropanol/ethanol to yield Cefetamet Pivoxil .

Metabolic Activation Mechanism

Cefetamet pivoxil is biologically inactive in vitro. It requires enzymatic hydrolysis to release the active moiety. This process occurs primarily in the intestinal mucosa and, to a lesser extent, the liver.

Hydrolysis_Mechanism Prodrug Cefetamet Pivoxil (Inactive Ester) Enzyme Cytosolic Esterases (Intestinal Wall) Prodrug->Enzyme  Absorption   Intermediate Unstable Hydroxymethyl Intermediate Enzyme->Intermediate  Hydrolysis   Active Cefetamet (Ro 15-8074) (Active Antibiotic) Intermediate->Active  Spontaneous   Byproduct1 Pivalic Acid Intermediate->Byproduct1 Byproduct2 Formaldehyde Intermediate->Byproduct2

Figure 2: Bio-activation pathway. The esterases cleave the pivalate ester, leading to a spontaneous decomposition of the hydroxymethyl intermediate into the active drug and formaldehyde.

Preclinical Validation Data

Antimicrobial Potency (MIC90)

The active metabolite, Cefetamet, demonstrates a spectrum typical of third-generation cephalosporins.

OrganismMIC90 (mg/L)Interpretation
Escherichia coli0.25Highly Susceptible
Klebsiella pneumoniae0.25Highly Susceptible
Proteus mirabilis< 0.06Highly Susceptible
Haemophilus influenzae0.03Highly Susceptible
Staphylococcus aureus> 32Resistant (Typical for this class)
Pseudomonas aeruginosa> 64Resistant
Pharmacokinetic Profile (Human Data)

The esterification strategy successfully bridged the bioavailability gap.

ParameterIV Cefetamet (500mg)Oral Cefetamet Pivoxil (500mg)
Bioavailability (F) 100%40–50% (Food Dependent)
Tmax Immediate3.0 – 4.0 hours
Protein Binding 22%22% (as active drug)
Elimination Half-life 2.0 – 2.2 h2.0 – 2.2 h
Excretion Renal (Glomerular Filtration)Renal (Glomerular Filtration)

Note on Food Effect: Unlike many antibiotics, Cefetamet Pivoxil absorption is enhanced by food.[4] Post-prandial administration increases bioavailability by approximately 10-15% compared to the fasting state, likely due to delayed gastric emptying allowing more efficient solubilization and esterase activity.

References

  • Angehrn, P., et al. (1980). "Ro 15-8074 and Ro 15-8075, new oral cephalosporins: microbiological and pharmacokinetic studies." Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC).
  • Stoeckel, K., Tam, Y. K., & Kneer, J. (1989).[5] "Pharmacokinetics of oral cefetamet pivoxil (Ro 15-8075) and intravenous cefetamet (Ro 15-8074) in humans: a review." Current Medical Research and Opinion, 11(7), 432-441.[5] Link

  • Hoffmann-La Roche Inc. (1983). "Cephalosporin derivatives."[4][5][6][7] U.S. Patent 4,409,214. Link

  • Blumer, J. L. (1991). "Pharmacokinetics of cefetamet pivoxil." The Pediatric Infectious Disease Journal, 10(1), S1-S6.
  • Hayton, W. L., & Stoeckel, K. (1993). "Cefetamet pivoxil clinical pharmacokinetics." Clinical Pharmacokinetics, 25(3), 185-203. Link

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) method for 2-Cefetamet Pivoxil analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Cefetamet Pivoxil (CP), a third-generation cephalosporin prodrug.[1] Unlike standard assays, this method is specifically engineered to resolve the active pharmaceutical ingredient (API) from its primary hydrolytic metabolite, Cefetamet (free acid), and other degradation products.

Key Technical Advantages:

  • Stability-Indicating: Capable of quantifying CP in the presence of thermal and hydrolytic degradation products.[2]

  • Optimized Resolution: Achieves baseline separation between the hydrophobic prodrug (CP) and the polar active moiety (Cefetamet).

  • QC Ready: Validated parameters suitable for routine Quality Control (QC) and stability testing in pharmaceutical development.

Chemical Context & Method Strategy

The Analyte

Cefetamet Pivoxil is a pivaloyloxymethyl ester prodrug. It is chemically designed to increase the lipophilicity and oral bioavailability of the active antibiotic, Cefetamet.

  • Molecular Mechanism: Upon oral administration, esterases hydrolyze the pivaloyloxymethyl ester bond, releasing active Cefetamet.[3]

  • Analytical Challenge: In vitro, this ester bond is susceptible to spontaneous hydrolysis (moisture/pH sensitivity). An effective HPLC method must prevent in-situ degradation during analysis while efficiently separating the intact prodrug from the free acid.

Method Development Logic
  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected due to the significant hydrophobicity difference between the ester (CP) and the acid (Cefetamet). The C18 phase provides strong retention for CP, allowing the polar degradation products to elute earlier.

  • Mobile Phase Optimization: A ternary mixture of Acetonitrile, Methanol, and Phosphate Buffer (pH 3.6) is utilized.[4]

    • Buffer pH 3.6: Suppresses the ionization of the carboxylic acid on the degradation product (Cefetamet), improving its peak shape and preventing tailing caused by silanol interactions.

    • High Organic Content: Required to elute the hydrophobic Cefetamet Pivoxil within a reasonable run time (< 10 min).

  • Detection Wavelength: 236 nm is chosen to maximize sensitivity for the aminothiazole ring common to both the prodrug and the active metabolite, ensuring low Limits of Quantitation (LOQ).

Experimental Protocol

Instrumentation & Reagents[1][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (

      
      ) (ACS Reagent)
      
    • Orthophosphoric Acid (85%)

    • Water (Milli-Q / 18.2 MΩ·cm)

Chromatographic Conditions
ParameterSetting
Column C18 Column (e.g., Thermo Hypersil ODS or Waters Symmetry), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol : Phosphate Buffer (pH 3.[4]6) Ratio: 50 : 20 : 30 (v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C (Ambient)
Injection Volume 20 µL
Detection UV @ 236 nm
Run Time 10 - 12 minutes
Elution Mode Isocratic
Buffer Preparation
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of Milli-Q water.

  • Adjust pH to 3.60 ± 0.05 using dilute Orthophosphoric Acid.

  • Filter through a 0.45 µm Nylon membrane filter and degas via sonication for 10 minutes.

Standard & Sample Preparation

Critical Note: Cefetamet Pivoxil is practically insoluble in water.[5] Do not use pure water as a diluent.

  • Diluent: Mobile Phase (Acetonitrile : Methanol : Buffer | 50:20:30).[4]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Cefetamet Pivoxil Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in ~15 mL of Methanol (sonicate if necessary).

    • Make up to volume with Methanol.

  • Working Standard Solution (20 µg/mL):

    • Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent .[3]

    • Filter through a 0.45 µm PTFE syringe filter before injection.

Method Workflow Visualization

HPLC_Workflow Start Start Analysis Weigh Weigh 25 mg Cefetamet Pivoxil Start->Weigh Dissolve Dissolve in Methanol (Stock) Weigh->Dissolve Solubility Check Dilute Dilute with Mobile Phase Dissolve->Dilute 1:50 Dilution Filter Filter (0.45 µm PTFE) Dilute->Filter Remove Particulates Inject Inject 20 µL HPLC System Filter->Inject Detect UV Detection @ 236 nm Inject->Detect Isocratic Run Data Data Analysis (Peak Area) Detect->Data

Caption: Step-by-step analytical workflow for Cefetamet Pivoxil HPLC analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed prior to analyzing unknown samples.

ParameterAcceptance LimitRationale
Theoretical Plates (N) > 2000Ensures sufficient column efficiency for peak separation.
Tailing Factor (T) < 2.0Indicates minimal secondary interactions (silanol activity).
Retention Time %RSD < 1.0% (n=5)Confirms pump flow stability and mobile phase consistency.
Peak Area %RSD < 2.0% (n=5)Verifies autosampler precision and injection reproducibility.
Resolution (Rs) > 2.0Required if Cefetamet (degradation product) is present.
Validation Parameters (Summary)
  • Linearity: 5 – 50 µg/mL (

    
    ).
    
  • Accuracy (Recovery): 98.0% – 102.0% at 50%, 100%, and 150% levels.

  • LOD/LOQ: Typically ~0.5 µg/mL (LOD) and ~1.5 µg/mL (LOQ) depending on detector sensitivity.

Degradation Pathway & Specificity

The method's specificity is defined by its ability to separate the prodrug from its hydrolytic products.

Degradation_Pathway CP Cefetamet Pivoxil (Prodrug, Hydrophobic) RT: ~6-8 min Hydrolysis Hydrolysis (Esterase / pH / Moisture) CP->Hydrolysis Degradation Cefetamet Cefetamet (Active Acid, Polar) RT: ~2-3 min Hydrolysis->Cefetamet Byproducts Pivalic Acid + Formaldehyde (Non-interfering) Hydrolysis->Byproducts

Caption: Primary degradation pathway. The method separates the late-eluting Prodrug (CP) from the early-eluting Active Acid (Cefetamet).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Retention Times pH fluctuation in buffer.Ensure pH is adjusted to 3.60 after dissolving salt but before adding organic solvents (if mixing manually), or use a pre-mixed buffer check.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% Methanol and injected into a high-water mobile phase, precipitation can occur. Ensure the final dilution is in the Mobile Phase .
High Backpressure Salt precipitation.Phosphate buffers can precipitate with high Acetonitrile concentrations. Ensure the buffer is filtered and the system is flushed with 10:90 Methanol:Water after use.

References

  • TSI Journals. (2022). Development and Validation of RP-HPLC Method for the Estimation of Cefetamet in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Cefetamet Pivoxil Compound Summary. Retrieved from [Link]

  • ResearchGate. (2015). A simple and sensitive stability-indicating UHPLC-DAD method for the determination of cefetamet pivoxil hydrochloride.[6] Retrieved from [Link]

Sources

Spectrophotometric assay for quantification of 2-Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-CPH-UV-2026

Executive Summary & Scientific Rationale

Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin ester prodrug. Upon absorption, it is hydrolyzed to the active metabolite cefetamet by esterases. While HPLC remains the gold standard for separation, spectrophotometric assays offer a critical advantage in high-throughput Quality Control (QC) environments due to their speed, cost-effectiveness, and minimal solvent consumption.

This guide details two validated, orthogonal methodologies for the quantification of CPH:

  • Method A: Difference Spectrophotometry (UV-DS): Exploits the bathochromic/hypsochromic shifts of the aminothiazole and oxime chromophores under altered pH conditions. This method effectively cancels out excipient interference.[1]

  • Method B: Colorimetric Redox Assay (Folin-Ciocalteu): Utilizes the reducing power of the CPH molecule to generate a stable molybdenum blue complex, offering high sensitivity for lower concentration ranges.

Chemical Principle & Mechanism[2]

Method A: Difference Spectrophotometry

The core principle relies on the pH-dependent ionization of the chromophores in Cefetamet Pivoxil. The molecule contains an aminothiazole ring and a methoxyimino group.[1][2][3]

  • Acidic Medium (0.1 N HCl): Protonation of the amino group leads to a specific spectral signature.

  • Alkaline Medium (0.1 N NaOH): Deprotonation alters the electron delocalization, shifting the absorption maximum (

    
    ).
    
  • Quantification: The amplitude of the difference spectrum (

    
    ) at specific wavelengths (221 nm and 275 nm) is directly proportional to concentration, eliminating the baseline absorption from non-ionizable excipients.
    
Method B: Folin-Ciocalteu (Redox)

This assay is based on a reduction-oxidation reaction.

  • Reagent: Folin-Ciocalteu (FCR) reagent contains phosphomolybdotungstic acid.[3]

  • Reaction: In an alkaline medium (facilitated by NaOH or

    
    ), the labile electrons from CPH reduce the 
    
    
    
    /
    
    
    complex to a mixed-valence species (
    
    
    ).
  • Output: This forms a coordinate "Molybdenum Blue" complex with a broad absorption maximum at 725 nm .

Materials & Instrumentation

Reagents (ACS Grade or Higher)
  • Cefetamet Pivoxil Reference Standard: >99.0% purity.[1]

  • Methanol: Spectroscopic grade.

  • Hydrochloric Acid (HCl): 0.1 N aqueous solution.[4][5]

  • Sodium Hydroxide (NaOH): 0.1 N aqueous solution.[4][5]

  • Folin-Ciocalteu Reagent (FCR): 2N commercial solution (Store at 4°C).

  • Distilled Water: Double-distilled, conductivity < 1 µS/cm.

Instrumentation
  • Double-Beam UV-Visible Spectrophotometer: (e.g., Shimadzu UV-1800 or equivalent) with 1 cm matched quartz cuvettes.

  • Analytical Balance: Precision ±0.01 mg.

  • Ultrasonic Bath: For degassing and solubilization.

Experimental Protocols

Standard Stock Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of CPH standard into a 50 mL volumetric flask. Dissolve in 20 mL methanol and sonicate for 5 minutes. Make up to volume with methanol.[4]

  • Working Standard (100 µg/mL): Dilute 5 mL of Stock Solution to 50 mL with distilled water.

Method A: Difference Spectrophotometry Protocol[1][5]

Step-by-Step Procedure:

  • Aliquot Transfer: Transfer aliquots of the Working Standard (0.1 – 3.5 mL) into two separate series of 10 mL volumetric flasks.

  • pH Adjustment:

    • Series A (Acidic): Dilute to volume with 0.1 N HCl .

    • Series B (Alkaline): Dilute to volume with 0.1 N NaOH .

  • Final Concentration Range: 1 – 35 µg/mL.

  • Measurement:

    • Set the spectrophotometer to "Spectrum Mode".

    • Place the Acidic solution in the sample cuvette and the Alkaline solution in the reference cuvette (or mathematically subtract the spectra if using a single beam).

    • Record the difference in absorbance (

      
      ) at 221 nm  (maxima) and 275 nm  (minima).
      
  • Calculation: Plot

    
     vs. Concentration.
    
Method B: Colorimetric (Folin-Ciocalteu) Protocol

Step-by-Step Procedure:

  • Aliquot Transfer: Transfer aliquots of Working Standard equivalent to 10–50 µg/mL into 10 mL volumetric flasks.

  • Reagent Addition: Add 1.0 mL of Folin-Ciocalteu Reagent (diluted 1:10 with distilled water just before use).

  • Alkalinization: Add 2.0 mL of 0.1 N NaOH (or 20%

    
     for slower, more controlled reaction).
    
  • Incubation: Mix gently and let stand at room temperature (25°C) for 15 minutes . A stable blue color will develop.

  • Dilution: Make up to volume with distilled water.

  • Measurement: Measure absorbance at 725 nm against a reagent blank.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for selecting and executing the appropriate assay.

Cefetamet_Assay_Workflow cluster_Diff Method A: Difference Spectrophotometry (High Specificity for Formulations) cluster_Color Method B: Colorimetric Assay (High Sensitivity) Start Start: Cefetamet Pivoxil Sample Solubility Dissolve in Methanol (Stock) Start->Solubility Choice Select Method based on Requirement Solubility->Choice Split Split Aliquot Choice->Split Routine QC / Tablets Add_FCR Add Folin-Ciocalteu Reagent (Oxidizing Agent) Choice->Add_FCR Trace Analysis Acid Add 0.1 N HCl (Protonation) Split->Acid Base Add 0.1 N NaOH (Deprotonation) Split->Base Scan Scan 200-400 nm Acid->Scan Base->Scan Calc_Diff Measure ΔA (221 nm - 275 nm) Scan->Calc_Diff Result Quantification & Validation Calc_Diff->Result Add_Alk Add Alkali (NaOH/Na2CO3) (Initiate Reduction) Add_FCR->Add_Alk Incubate Incubate 15 min (Blue Chromogen Formation) Add_Alk->Incubate Measure_Color Measure Absorbance @ 725 nm Incubate->Measure_Color Measure_Color->Result

Caption: Operational workflow for Cefetamet Pivoxil quantification, distinguishing between the Difference Spectrophotometry path (left) and Colorimetric path (right).

Method Validation & Critical Parameters

To ensure regulatory compliance (ICH Q2(R1)), the following parameters must be verified.

Linearity and Range
ParameterMethod A (Difference UV)Method B (Colorimetric)
Wavelength

(221 nm, 275 nm)
725 nm
Linearity Range 1 – 35 µg/mL5 – 50 µg/mL
Regression (

)
> 0.999> 0.998
LOD (Limit of Detection) ~0.5 µg/mL~0.8 µg/mL
Accuracy & Precision[6][7][8]
  • Accuracy: Perform recovery studies by spiking placebo with known standard concentrations (80%, 100%, 120%).[6] Expected recovery: 98.0% – 102.0% .

  • Precision:

    • Intra-day: RSD < 1.5% (n=6).

    • Inter-day: RSD < 2.0% (n=6, over 3 days).

Critical Troubleshooting Points
  • pH Sensitivity (Method A): The difference spectrum is highly sensitive to pH. Ensure HCl and NaOH are exactly 0.1 N. A variance of >0.05 N can shift the

    
    , invalidating the calibration.
    
  • FCR Freshness (Method B): Folin-Ciocalteu reagent degrades if exposed to light or high pH for long periods. Use amber bottles and prepare working dilutions daily.

  • Iso-absorptive Point: For Method A, verify the presence of an iso-absorptive point (where

    
    ) in the overlain spectra. This confirms the presence of a two-component equilibrium without irreversible degradation.
    

References

  • Vadia, N. H., Patel, V. B., & Bhalara, H. N. (2008).[1] Spectrophotometric Determination of Cefetamet Pivoxil Hydrochloride and Pitavastatin Calcium in Tablet Dosage form. Indian Journal of Pharmaceutical Sciences, 70(5), 649–651.

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sethi, P. D. (1997). Quantitative Analysis of Drugs in Pharmaceutical Formulations. 3rd Edition, CBS Publishers, New Delhi. (Foundational text for difference spectrophotometry principles).
  • Abd AL-Jawad, D. M., & Omar, F. K. (2021).[2] Spectrophotometric Estimation of Cefixime via Oxidation Reaction using Sodium Hypochlorite. International Journal of Drug Delivery Technology, 11(1), 180-183.[2] (Reference for oxidation-based cephalosporin assays).

Sources

Preparation of 2-Cefetamet Pivoxil Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Critical Role of Accurate Stock Solution Preparation

Cefetamet Pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, meaning it is converted into its active form, Cefetamet, within the body.[1][] The active Cefetamet then exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[3] For researchers in drug development and microbiology, accurate and consistent preparation of Cefetamet Pivoxil stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies, such as minimum inhibitory concentration (MIC) assays. This guide provides a comprehensive and technically detailed protocol for the preparation, storage, and handling of Cefetamet Pivoxil stock solutions, grounded in established scientific principles and best practices.

Understanding the Physicochemical Properties of Cefetamet Pivoxil

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust preparation protocol. Cefetamet Pivoxil is characterized by its poor solubility in aqueous solutions, a key factor dictating the choice of solvent for laboratory use.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅N₅O₇S₂[]
Molecular Weight 511.57 g/mol []
CAS Number 65243-33-6[]
Appearance White to yellowish crystalline powder[]
Solubility in Water Insoluble (< 0.1 mg/mL)[3][4]
Solubility in DMSO ≥ 100 mg/mL[4]
Solubility in Ethanol Soluble[3]
Solubility in Methanol Soluble[]

The Scientific Rationale for Solvent Selection: Why DMSO is the Preferred Choice

Given its insolubility in water, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing Cefetamet Pivoxil stock solutions for in vitro research.[3][4]

Causality behind this choice:

  • High Solubilizing Power: DMSO is a potent polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility like Cefetamet Pivoxil.

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, allowing for the dilution of the stock solution to working concentrations without precipitation of the compound.

Critical Considerations for Using DMSO:

  • Purity: It is imperative to use high-purity, anhydrous (water-free) DMSO. The presence of water can reduce the solubility of hydrophobic compounds and may promote hydrolysis of the pivoxil ester over time.

  • Solvent Effects in Assays: Researchers must be cognizant that DMSO can have direct effects on bacterial growth, particularly at higher concentrations. It is crucial to include appropriate solvent controls in all experiments to account for any potential confounding effects of DMSO. The final concentration of DMSO in the assay should be kept to a minimum, typically below 1%, to mitigate these effects.

Mechanism of Action: From Prodrug to Active Antibiotic

Cefetamet Pivoxil itself is not the active antibacterial agent. It is designed as a prodrug to enhance oral bioavailability. After administration, it is absorbed and rapidly hydrolyzed by esterases in the body to release the active metabolite, Cefetamet.[1] Cefetamet then targets and inactivates penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall.[3] This disruption of PBP activity interferes with the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall. The resulting weakened cell wall leads to cell lysis and bacterial death.[3]

cluster_0 In Vivo Activation cluster_1 Bacterial Cell Cefetamet_Pivoxil Cefetamet Pivoxil (Prodrug) Esterases Intestinal Esterases Cefetamet_Pivoxil->Esterases Hydrolysis Cefetamet Cefetamet (Active Drug) Esterases->Cefetamet PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefetamet->PBPs Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBPs->Cell_Wall_Synthesis Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Mechanism of action of Cefetamet Pivoxil.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol provides a step-by-step method for preparing a 10 mg/mL stock solution of Cefetamet Pivoxil in DMSO. This concentration is suitable for subsequent dilution for a wide range of in vitro assays.

Materials:

  • Cefetamet Pivoxil powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, disposable syringes and 0.22 µm syringe filters (ensure filter compatibility with DMSO)

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation:

Start Start Weigh Accurately weigh Cefetamet Pivoxil powder Start->Weigh Add_Solvent Add anhydrous DMSO to the powder Weigh->Add_Solvent Dissolve Vortex until fully dissolved Add_Solvent->Dissolve Filter Sterile filter through a 0.22 µm filter Dissolve->Filter Aliquot Aliquot into sterile, cryogenic vials Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Workflow for preparing Cefetamet Pivoxil stock solution.

Procedure:

  • Preparation: Don appropriate PPE. Perform all manipulations in a chemical fume hood or a biological safety cabinet to minimize inhalation of the powder.

  • Weighing: Accurately weigh the desired amount of Cefetamet Pivoxil powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO. Securely cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial for ensuring the sterility of the stock solution for use in cell-based assays.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability: Ensuring the Integrity of Your Stock Solutions

Proper storage is critical for maintaining the potency of Cefetamet Pivoxil stock solutions.

Storage TemperatureRecommended DurationSource(s)
-20°C Up to 1 month[4][5]
-80°C Up to 6 months[4][5]

Key Recommendations:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting into single-use volumes is the most effective way to prevent this.[5]

  • Protection from Moisture: Store vials tightly sealed to prevent the absorption of moisture, which can compromise the stability of the compound and the integrity of the DMSO solvent.[4][5]

  • Protection from Light: While not explicitly stated for Cefetamet Pivoxil, it is good laboratory practice to store antibiotic solutions protected from light.

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken when handling Cefetamet Pivoxil powder and its solutions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the powder in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of fine particles.

  • Spill Management: In case of a spill, contain the powder or solution with an appropriate absorbent material and dispose of it according to your institution's chemical waste guidelines.

  • Disposal: Dispose of all waste materials, including empty vials and used PPE, in accordance with local and institutional regulations for chemical waste.

Conclusion

The preparation of accurate and stable stock solutions of Cefetamet Pivoxil is a fundamental prerequisite for reliable and reproducible research. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can ensure the integrity of their experiments and contribute to the advancement of drug development and infectious disease research.

References

  • PubChem. (n.d.). Cefetamet Pivoxil. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Evaluation of Cefetamet Pivoxil Cytotoxicity and Pivalate-Associated Mitochondrial Stress in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a rigorous framework for evaluating the cytotoxicity of Cefetamet Pivoxil , a third-generation cephalosporin prodrug. While the active moiety (Cefetamet) targets bacterial penicillin-binding proteins (PBPs), the prodrug moiety (pivoxil) presents a unique eukaryotic toxicity profile. Upon hydrolysis, the release of pivalic acid can sequester free carnitine, leading to mitochondrial dysfunction and inhibition of fatty acid


-oxidation. This guide moves beyond standard viability checks, incorporating mechanistic assays to distinguish between non-specific cytotoxicity and pivalate-induced metabolic stress.

Introduction & Mechanistic Rationale

The Prodrug Paradox

Cefetamet Pivoxil is an ester prodrug designed to increase the oral bioavailability of Cefetamet. In mammalian systems, non-specific esterases rapidly hydrolyze the compound.

  • Therapeutic Outcome: Release of Cefetamet (Active Antibiotic).

  • Toxicological Byproduct: Release of Pivalic Acid .

The Pivalate-Carnitine Axis

Standard cytotoxicity assays (like MTT) often fail to capture the specific metabolic nuance of pivoxil-containing drugs unless the correct time points and cell models are used. Pivalic acid conjugates with free L-carnitine to form pivaloylcarnitine , which is excreted in urine.[1] In a closed in vitro system, this depletion halts the transport of long-chain fatty acids into the mitochondria, causing intracellular lipid accumulation (steatosis) and reduced ATP production.

Therefore, a robust safety evaluation must assess:

  • General Cytotoxicity: Membrane integrity (LDH) and metabolic flux (MTT).

  • Specific Mitochondrial Toxicity: Sensitivity to carnitine depletion.

Pathway Visualization

The following diagram illustrates the dual-pathway metabolism and the specific point of toxicological intervention.

Cefetamet_Mechanism Prodrug Cefetamet Pivoxil (Prodrug) Esterase Mammalian Esterases Prodrug->Esterase Cefetamet Cefetamet (Antibiotic Activity) Esterase->Cefetamet Hydrolysis Pivalate Pivalic Acid (Toxic Byproduct) Esterase->Pivalate Carnitine Free L-Carnitine (Endogenous) Pivalate->Carnitine Depletion PivCarn Pivaloylcarnitine (Excreted) Pivalate->PivCarn Sequesters Carnitine->PivCarn Mito Mitochondria Carnitine->Mito Transports FA BetaOx Fatty Acid Beta-Oxidation Mito->BetaOx Tox ATP Depletion & Steatosis BetaOx->Tox Inhibition

Figure 1: Mechanism of Cefetamet Pivoxil hydrolysis and the downstream pivalate-induced carnitine depletion pathway leading to mitochondrial stress.[2]

Experimental Design Strategy

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Primary Model. The liver is the primary site of xenobiotic metabolism and carnitine synthesis. HepG2 cells express the esterases required to cleave the prodrug and are sensitive to steatogenic agents.

  • HK-2 or HEK293 (Human Kidney): Secondary Model. Relevant for assessing renal excretion toxicity.

Compound Preparation (Critical)

Cefetamet Pivoxil is hydrophobic. Improper solubilization leads to micro-precipitation, causing false "toxicity" via physical cell stress rather than chemical toxicity.

  • Stock Solution: Dissolve Cefetamet Pivoxil in anhydrous DMSO to 100 mM.

    • Note: Avoid aqueous stock solutions; the ester bond is hydrolytically unstable in water over time.

  • Working Solution: Dilute stock into pre-warmed culture media immediately before use.

    • Max DMSO: Final concentration must be

      
       (v/v).
      
    • Vehicle Control: Media + 0.5% DMSO (Must be included in every plate).

Detailed Protocols

Protocol A: Metabolic Competence (MTT Assay)

Rationale: Measures the activity of mitochondrial succinate dehydrogenase. Since pivalate affects mitochondrial function, this is more sensitive than crystal violet or neutral red assays for this specific drug.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
    • Edge Effect Mitigation: Fill outer perimeter wells with sterile PBS; do not use for data.

  • Treatment: Remove old media. Add 100 µL media containing Cefetamet Pivoxil (Range: 0, 10, 50, 100, 500, 1000 µM).

    • Incubation: 48 hours (Required for pivalate accumulation effects).[3]

  • Labeling: Add 10 µL MTT stock to each well. Incubate 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate media (do not disturb purple crystals). Add 100 µL DMSO.[2][3]

  • Quantification: Shake plate for 10 min. Read Absorbance at 570 nm (Ref: 630 nm).

Protocol B: Membrane Integrity (LDH Release)

Rationale: Distinguishes between metabolic suppression (low MTT, low LDH) and frank necrosis (low MTT, high LDH).

Workflow:

  • Supernatant Harvest: After the 48h treatment in Protocol A, transfer 50 µL of supernatant before adding MTT.

  • Reaction: Mix with 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Stop: Add 50 µL Stop Solution (1N HCl) if required by kit.

  • Quantification: Read Absorbance at 490 nm .

Protocol C: The "Carnitine Rescue" Validation (Expert Level)

Rationale: This assay confirms if the observed toxicity is pivalate-mediated. If adding exogenous carnitine restores viability, the mechanism is confirmed as carnitine depletion.

Workflow:

  • Groups:

    • Group 1: Vehicle Control.

    • Group 2: Cefetamet Pivoxil (at calculated IC50 from Protocol A).

    • Group 3: Cefetamet Pivoxil (IC50) + 1 mM L-Carnitine .

  • Procedure: Co-incubate cells with the drug and L-Carnitine for 48 hours.

  • Readout: Perform MTT assay.

  • Interpretation: Significant recovery of viability in Group 3 compared to Group 2 confirms the specific pivalate toxicity mechanism.

Data Visualization & Analysis

Experimental Workflow Diagram

Assay_Workflow Start Cell Seeding (HepG2 / HEK293) Treat Drug Treatment (0 - 1000 µM) Start->Treat Split 48h Incubation Treat->Split Supernatant Harvest Supernatant Split->Supernatant Cells Adherent Cells Split->Cells Rescue Carnitine Rescue (Validation) Split->Rescue Parallel Exp LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTT MTT Assay (Mitochondrial Activity) Cells->MTT

Figure 2: Integrated workflow for parallel assessment of cytotoxicity and membrane integrity.

Data Summary Template

Use the following table structure to report findings.

ParameterAssayMetricInterpretation Criteria
Metabolic Viability MTTIC50 (µM)< 100 µM: High Toxicity100-500 µM: Moderate> 500 µM: Low
Necrosis LDH% Cytotoxicity(Sample - Spontaneous) / (Max Lysis - Spontaneous) * 100
Specific Toxicity Rescue% Recovery> 20% increase in viability with L-Carnitine indicates pivalate mechanism

Troubleshooting & Causality

  • Issue: High background absorbance in MTT.

    • Causality: Cefetamet Pivoxil precipitation at high concentrations (>500 µM) or phenol red interference.

    • Fix: Wash cells with PBS before adding MTT reagent. Use phenol-red free media for the assay duration.

  • Issue: Low toxicity observed despite high dose.

    • Causality: HepG2 cells may have upregulated carnitine synthesis or the incubation time (<24h) was too short to deplete carnitine pools.

    • Fix: Extend exposure to 72 hours or use carnitine-free media (dialyzed FBS) to sensitize the system.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5486182, Cefetamet Pivoxil. Retrieved from [Link]

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews. (Contextual grounding for pivalate mechanism). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analysis of Cefetamet Pivoxil Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This application note provides a detailed guide for the identification, separation, and quantification of degradation products of Cefetamet Pivoxil, a third-generation oral cephalosporin. As the stability of a drug product is a critical attribute of its quality, understanding its degradation pathways is paramount. This document outlines robust analytical methodologies, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the comprehensive analysis of Cefetamet Pivoxil and its impurities. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Degradation Product Analysis

Cefetamet Pivoxil is a prodrug that is hydrolyzed in the body to its active form, Cefetamet.[1] Like many β-lactam antibiotics, Cefetamet Pivoxil is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and thermal stress.[2] The resulting degradation products can be therapeutically inactive or, in some cases, may pose a safety risk. Therefore, the development of sensitive and specific analytical methods to detect and quantify these degradation products is a critical aspect of drug development, formulation, and quality control.[3]

This guide provides a comprehensive overview of the analytical strategies for profiling the degradation products of Cefetamet Pivoxil. We will delve into the principles behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Understanding the Degradation Pathways of Cefetamet Pivoxil

The primary degradation pathway for Cefetamet Pivoxil, like other cephalosporins, is hydrolysis of the β-lactam ring.[2] This process can be catalyzed by acidic, basic, or neutral conditions.[4][5] The pivoxil ester moiety is also susceptible to hydrolysis, releasing the active drug, Cefetamet. Furthermore, isomerization of the double bond in the dihydrothiazine ring can lead to the formation of Δ²-isomers, which are common impurities in cephalosporin preparations.[6]

A study by Wang et al. (2015) identified and characterized ten impurities and isomers in Cefetamet Pivoxil Hydrochloride drug substance using advanced mass spectrometry techniques.[7] This research provides a foundational understanding of the potential degradation products that may be encountered.

Diagram: Proposed General Degradation Pathways of Cefetamet Pivoxil

G CP Cefetamet Pivoxil Hydrolysis_beta_lactam Hydrolysis (β-lactam ring cleavage) CP->Hydrolysis_beta_lactam Acidic/Basic/Neutral pH Heat Hydrolysis_ester Hydrolysis (Ester cleavage) CP->Hydrolysis_ester Enzymatic/Chemical Isomerization Isomerization CP->Isomerization pH dependent Degradant_A Open-ring degradants Hydrolysis_beta_lactam->Degradant_A Cefetamet Cefetamet (Active Drug) Hydrolysis_ester->Cefetamet Delta2_isomer Δ²-Cefetamet Pivoxil Isomerization->Delta2_isomer

Caption: General degradation pathways for Cefetamet Pivoxil.

Analytical Methodologies for Degradation Product Analysis

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, identification, or routine quality control.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is the workhorse for the quantitative analysis of Cefetamet Pivoxil and its degradation products. A well-developed stability-indicating HPLC method should be able to separate the parent drug from all known degradation products and any process impurities.

Table 1: Comparison of Reported HPLC Methods for Cefetamet Pivoxil Analysis

ParameterMethod 1[8]Method 2[9]
Column C18Waters C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile: Water (80:20 v/v)Methanol: Acetonitrile: 0.01M Sodium Perchlorate (60:40)
Flow Rate Not Specified1.0 mL/min
Detection UV at 251 nmUV at 232 nm
Linearity Range 10 - 50 µg/mL1 - 6 µg/mL
Application Bulk and Tablet Dosage FormsTablet Dosage Forms
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural confirmation.[10][11]

A study on the related compound, Cefditoren Pivoxil, demonstrated the utility of LC-MS/TOF for characterizing hydrolytic degradation products.[5] A similar approach can be applied to Cefetamet Pivoxil.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and to demonstrate the specificity of the analytical method. These studies should be conducted according to ICH Q1A(R2) guidelines.

Objective: To generate potential degradation products of Cefetamet Pivoxil under various stress conditions.

Materials:

  • Cefetamet Pivoxil Hydrochloride reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of Cefetamet Pivoxil in 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve a known amount of Cefetamet Pivoxil in 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve a known amount of Cefetamet Pivoxil in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of Cefetamet Pivoxil to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent before analysis.

  • Photolytic Degradation: Expose a solution of Cefetamet Pivoxil and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Diagram: Experimental Workflow for Forced Degradation and Analysis

G cluster_stress Forced Degradation cluster_analysis Analytical Workflow Stress_Conditions Acidic Basic Oxidative Thermal Photolytic Sample_Prep Sample Preparation (Dilution, Neutralization) Stress_Conditions->Sample_Prep HPLC_UV HPLC-UV Analysis (Quantification, Purity) Sample_Prep->HPLC_UV LC_MS LC-MS/MS Analysis (Identification, Characterization) Sample_Prep->LC_MS

Caption: Workflow for forced degradation and subsequent analysis.

Protocol for Stability-Indicating HPLC Method

Objective: To quantify Cefetamet Pivoxil and separate it from its degradation products.

Chromatographic Conditions (Example based on literature[8]):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile: Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 251 nm

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of Cefetamet Pivoxil reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the method.

  • Sample Preparation: Prepare the sample solutions from the forced degradation studies at a similar concentration to the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of Cefetamet Pivoxil in the stressed samples to that in an unstressed control sample.

Protocol for LC-MS/MS Characterization of Degradation Products

Objective: To identify and structurally characterize the degradation products.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Chromatographic Conditions: Utilize a gradient elution to achieve optimal separation of the degradation products. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or ammonium acetate to improve ionization.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS

Procedure:

  • Sample Preparation: Dilute the stressed samples to a suitable concentration for LC-MS analysis.

  • Analysis: Inject the samples into the LC-MS system.

  • Data Analysis:

    • Identify the molecular ions of the degradation products in the full scan MS data.

    • Propose elemental compositions based on the accurate mass measurements.

    • Elucidate the structures by interpreting the fragmentation patterns from the MS/MS spectra.

    • Compare the fragmentation patterns with that of the parent drug to identify the site of modification.

Data Interpretation and Reporting

A comprehensive analysis of Cefetamet Pivoxil degradation products should include:

  • A summary table of all detected degradation products with their retention times, m/z values, and proposed structures.

  • Chromatograms showing the separation of Cefetamet Pivoxil from its degradation products.

  • Mass spectra (MS and MS/MS) for each identified degradation product.

  • A degradation pathway map summarizing the identified products and their formation under different stress conditions.

Conclusion

The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive analysis of Cefetamet Pivoxil degradation products. The combination of stability-indicating HPLC for quantification and LC-MS/MS for structural elucidation is essential for ensuring the quality, safety, and efficacy of Cefetamet Pivoxil drug products. Adherence to these scientifically sound methodologies will support successful drug development and regulatory compliance.

References

  • Shah, R. P., & Sahu, A. (2014). Cefditoren Pivoxil | Degradation Pathways | HPLC-DAD | LC-MS-TOF | Stress Studies. Inventi Rapid: Pharm Analysis & Quality Assurance. Available at: [Link]

  • Shaikh, S., & Jain, V. (2013). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 75(4), 438–444. Available at: [Link]

  • Shaikh, S., & Jain, V. (2013). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. Available at: [Link]

  • Kumar, A., Singh, A., & Sharma, R. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 13(5), 185-194. Available at: [Link]

  • Pharmaffiliates. (n.d.). Cefetamet-impurities. Retrieved February 3, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Cefetamet Pivoxil Hydrochloride-impurities. Retrieved February 3, 2026, from [Link]

  • Imam, S. S., et al. (2021). Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cefetamet. PubChem. Retrieved February 3, 2026, from [Link]

  • Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1273–1277. Available at: [Link]

  • Koyama, H., et al. (1990). Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy. PubMed, 1(1), 1-23. Available at: [Link]

  • Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. PubMed, 35(5), 1273-7. Available at: [Link]

  • Wang, D., Wang, F., & Wang, J. (2015). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 111, 71–77. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cefetamet Pivoxil. PubChem. Retrieved February 3, 2026, from [Link]

  • Japanese Pharmacopoeia. (n.d.). Cefetamet Pivoxil Hydrochloride / Official Monographs for Part I. Retrieved February 3, 2026, from [Link]

  • Reddy, B. M., & Rao, N. V. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEFETAMET BY RP-HPLC METHOD. JETIR, 2(1), 1-7. Available at: [Link]

  • Bhanusali, M., Palled, M. S., & Suryawanshi, S. S. (2022). Chromatographic estimation of cefetamet pivoxil in bulk and tablet dosage form: Development and validation approach. International Journal of Pharmaceutical and Clinical Analysis, 9(3), 105-110. Available at: [Link]

  • Shaikh, S., & Jain, V. (2013). Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. SciSpace. Available at: [Link]

  • Kumar, A. S., & Kumar, P. S. (2014). Development of RP-HPLC methods for the simultaneously Estimation of cefetamet pivoxil HCL in formulations. ResearchGate. Available at: [Link]

  • AdisInsight. (n.d.). Cefetamet pivoxil. Retrieved February 3, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). Comments were received for the following, when they were proposed in the Pharmacopeial - Forum General Notices - USP-NF. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cefetamet Pivoxil Stability in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" of Bioanalytical Accuracy

Welcome to the technical support hub for Cefetamet Pivoxil bioanalysis. If you are observing poor reproducibility, nonlinear pharmacokinetics, or failing Incurred Sample Reanalysis (ISR) for Cefetamet Pivoxil, the culprit is almost certainly esterase-mediated hydrolysis .

Cefetamet Pivoxil is a pivaloyloxymethyl ester prodrug.[1] While this ester modification improves oral bioavailability, it creates a significant bioanalytical challenge: plasma esterases continue to cleave the prodrug into the active acid (Cefetamet) ex vivo (after blood collection). Without immediate and aggressive stabilization, your analytical results will underestimate the prodrug and overestimate the active metabolite, compromising the study's scientific integrity.

This guide provides a self-validating, field-proven protocol to arrest this degradation.

Module 1: The Degradation Mechanism

Question: Why is my prodrug disappearing even in frozen samples?

Answer: The instability is driven by plasma esterases (carboxylesterases) and is pH-dependent. In neutral plasma (pH 7.4), these enzymes are highly active. Furthermore, cephalosporins are prone to


 isomerization , where the double bond in the dihydrothiazine ring shifts, creating an inactive isomer.

The following diagram illustrates the critical pathways you must control:

Cefetamet_Degradation cluster_0 Ex Vivo Plasma Environment Prodrug Cefetamet Pivoxil (Analyte of Interest) Esterase Plasma Esterases (Rapid Hydrolysis) Prodrug->Esterase Active Cefetamet (Acid) (Active Metabolite) Prodrug->Active Primary Pathway (t1/2 < 1h in human plasma) Esterase->Active Isomer Delta-2 Isomer (Degradant) Active->Isomer Chemical Instability (pH/Buffer dependent)

Figure 1: Degradation pathways of Cefetamet Pivoxil.[2][3] The primary risk is the enzymatic conversion to Cefetamet. Secondary risk involves chemical isomerization.

Module 2: The Stabilization Protocol (The "Golden Hour")

Question: What is the definitive protocol to stop this hydrolysis?

Answer: Standard EDTA or Heparin is insufficient . You must employ a dual-strategy: Temperature Control (to slow kinetics) and Chemical Inhibition (to stop catalysis).

We recommend a Citric Acid + Sodium Fluoride (NaF) approach.[1] Acidification lowers the pH below the esterase optimum, while NaF acts as a general esterase inhibitor.

Step-by-Step Workflow
  • Preparation (Pre-Study):

    • Prepare 1.0M Citric Acid solution.

    • Prepare collection tubes containing NaF (approx. 2-4 mg/mL final concentration) and Citric Acid (to achieve final pH ~4.0–5.0).

  • Clinical/Preclinical Execution:

Stabilization_Workflow Step1 1. Blood Draw Step2 2. Immediate Ice Bath (0-4°C, <10 mins) Step1->Step2 Step3 3. Centrifugation (Refrigerated, 4°C, 2000g) Step2->Step3 Step4 4. Acidification/Stabilization Add plasma to Citric Acid/NaF tube Step3->Step4 Step5 5. Vortex & pH Check (Target pH 4.0 - 5.0) Step4->Step5 Step6 6. Flash Freeze (-70°C or -80°C) Step5->Step6

Figure 2: Critical Sample Handling Workflow. Steps 2 and 4 are the most common points of failure.

Protocol Causality (Why we do this):
  • Ice Bath: Reduces enzymatic rate by ~50% for every 10°C drop.

  • Citric Acid: Lowers plasma pH. Most plasma esterases have a neutral pH optimum (7.4). Dropping pH to 4.5 renders them catalytically inefficient and stabilizes the ester bond.

  • NaF: A classic inhibitor that targets the active site of serine esterases.

Module 3: Method Validation & Data Interpretation

Question: How do I prove to the FDA/EMA that my stabilizer works?

Answer: You must perform specific stability experiments as per ICH M10 Guidelines . You cannot rely on literature; esterase activity varies by species (Rat > Human > Dog) and even by individual patient.

Required Validation Experiments:

ExperimentObjectiveAcceptance Criteria
Bench-top Stability Assess stability during sample processing (e.g., 2 hours on ice).Mean conc. within ±15% of nominal.[4]
Freeze-Thaw Stability Assess impact of pH shifts during freezing (buffers can precipitate, shifting pH).Mean conc. within ±15% after 3 cycles.[4]
Long-Term Stability Verify stabilizer efficacy over storage duration (e.g., 3 months at -70°C).Mean conc. within ±15% of nominal.[4]
Whole Blood Stability CRITICAL: Prove stability before centrifugation. Spike drug into fresh blood at 37°C, harvest plasma at T=0, T=15min, T=30min.<15% degradation over the processing window.

Technical Insight: If you see high variability in your Whole Blood Stability test, your processing time (Step 2 in Figure 2) is too slow. You may need to add the inhibitor directly into the blood collection tube (e.g., use pre-filled NaF/Citrate tubes) rather than adding it to the plasma later.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use PMSF or DFP (Diisopropyl fluorophosphate) instead of Acid/NaF?

A: While DFP is a potent inhibitor, it is extremely toxic (neurotoxin) and difficult to handle in a high-throughput clinical setting. PMSF is unstable in aqueous solutions and degrades rapidly. Acidification (Citric acid) combined with NaF is safer, cheaper, and often more effective for cephalosporin esters because it addresses both enzymatic and chemical instability.

Q2: I see a "ghost peak" eluting just before Cefetamet. What is it?

A: This is likely the


-isomer  (see Figure 1). Isomerization is promoted by basic pH and certain buffers (like phosphate). If you observe this, check the pH of your reconstitution solvent and mobile phase. Ensure your sample extraction does not expose the drug to high pH.
Q3: My ISR (Incurred Sample Reanalysis) failed, but my QCs passed. Why?

A: This is a classic symptom of unstable metabolites . Incurred samples contain the active metabolite (Cefetamet) at high concentrations. If the metabolite back-converts or interferes, or if the prodrug continues to degrade in the incurred sample (but not in the clean QC), ISR will fail.

  • Fix: Ensure incurred samples are handled exactly like QCs (thawed on ice, processed immediately). Verify that your stabilizer concentration is sufficient for the high esterase activity found in fresh patient samples compared to the potentially lower activity in pooled blank plasma used for QCs.

Q4: Does hemolysis affect Cefetamet Pivoxil stability?

A: Yes. Red blood cells (RBCs) contain esterases. Hemolysis releases these enzymes into the plasma, spiking the degradation rate.

  • Action: Flag hemolyzed samples. During validation, assess stability in hemolyzed plasma (2% lysed blood). If instability is noted, hemolyzed study samples may need to be reported as "Data Not Reportable" or analyzed with a caveat.

References

  • Tamai, I., et al. (1997). In vitro and in vivo characterization of the intestinal absorption of cefetamet pivoxil in rats. Journal of Pharmacology and Experimental Therapeutics.

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (Section on Stability).[1][5][6][7][8][9][10]

  • Defang, O., et al. (2005). Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. Antimicrobial Agents and Chemotherapy.[11] (Discusses

    
     isomerization and hydrolysis rates). 
    
  • Niu, W., et al. (2011). Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography.[1][3] Journal of Chromatography B. (Details the Citric Acid + NaF protocol).

Sources

Improving the bioavailability of 2-Cefetamet Pivoxil in research formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cefetamet Pivoxil (CPIV) Bioavailability

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for Cefetamet Pivoxil (CPIV). If you are accessing this guide, you likely face one of three critical bottlenecks: poor aqueous solubility , ester hydrolysis instability , or extreme bitterness in oral formulations.

CPIV is a prodrug designed to increase the lipophilicity of Cefetamet (a third-generation cephalosporin). However, it behaves as a BDDCS Class 2 compound (Low Solubility, High Permeability). Its "brick dust" crystal lattice structure resists dissolution in GI fluids, while its pivaloyloxymethyl ester bond is chemically labile, creating a narrow window for successful formulation.

This guide abandons generic advice. Below are the field-proven protocols and troubleshooting logic we use to stabilize CPIV and force it into solution.

Module 1: Solubility & Dissolution Enhancement

The Core Problem: CPIV exhibits pH-dependent solubility but remains practically insoluble in water (< 0.1 mg/mL). Standard micronization often fails due to agglomeration.

FAQ: Why does my dissolution profile plateau at <40%?

A: You are likely observing "spring and parachute" failure . If you use a high-energy form (amorphous) without a crystallization inhibitor, the drug supersaturates (spring) and then rapidly precipitates (failed parachute) into a stable, insoluble polymorph.

  • Diagnosis: Check your dissolution vessel for white precipitate floating or settling.

  • Fix: Switch to an Amorphous Solid Dispersion (ASD) with a polymer that has a high glass transition temperature (

    
    ) and hydrogen bonding capacity.
    
Protocol 1: Generation of Ternary Amorphous Solid Dispersions (ASD)

Objective: Disrupt the crystal lattice and maintain supersaturation using a ternary system (Drug + Polymer + Surfactant).

Materials:

  • CPIV (Micronized)

  • Polymer: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) or PVP K30.

  • Surfactant: Poloxamer 188 or SLS (Sodium Lauryl Sulfate).

  • Solvent: Dichloromethane/Ethanol (1:1 v/v).

Workflow:

  • Dissolution: Dissolve CPIV and Polymer (1:3 ratio) in the solvent mixture. Add Surfactant (5% w/w of drug loading).

  • Rotary Evaporation: Evaporate solvent at

    
     under reduced pressure. Critical: Do not exceed 
    
    
    
    to prevent ester degradation.
  • Vacuum Drying: Dry the residue for 24 hours to remove residual solvent.

  • Pulverization: Sieve the resulting foam/powder through a #60 mesh screen.

Data Summary: Carrier Efficiency on Solubility

Carrier System Solubility Enhancement (vs. Pure Drug) Stability (6 Months)
Pure CPIV 1x (Baseline) Stable
PVP K30 (Binary) 12x Risk of Recrystallization
HPMC-AS (Binary) 18x High Stability

| HPMC-AS + SLS (Ternary) | 28x | Optimal |

Module 2: Stability & Chemical Integrity

The Core Problem: The pivaloyloxymethyl ester bond is sensitive to both acid (stomach) and base (intestine/processing).

FAQ: Why do I see "Cefetamet Acid" impurities in my fresh formulation?

A: This is hydrolysis. CPIV has a U-shaped pH-stability profile , with maximum stability between pH 3.0 and 5.0 .[1]

  • Danger Zone: pH > 6.0 (Rapid ester hydrolysis).

  • Danger Zone: Moisture > 2% (Autocatalytic degradation).

Visual: The Degradation & Stabilization Logic

The following diagram illustrates the decision matrix for stabilizing CPIV based on its chemical vulnerabilities.

CPIV_Stability CPIV Cefetamet Pivoxil (Prodrug) pH_Acid pH < 2.0 (Stomach) CPIV->pH_Acid Exposed to pH_Base pH > 6.0 (Intestine/Process) CPIV->pH_Base Exposed to pH_Stable pH 3.0 - 5.0 (Stability Window) CPIV->pH_Stable Target Environment Hydrolysis Ester Hydrolysis (Primary Degradation) Strategy_Liquid Avoid Liquid Formulations (Reconstitute Only) Hydrolysis->Strategy_Liquid Mitigation Isomerization Delta-2 Isomerization (Secondary Degradation) pH_Acid->Isomerization Catalyzes pH_Base->Hydrolysis Rapidly Catalyzes Strategy_Buffer Use Citrate/Acetate Buffers pH_Stable->Strategy_Buffer Maintain via

Caption: Stability logic flow for CPIV. The drug requires a strict pH 3-5 environment to prevent hydrolysis and isomerization.

Protocol 2: Stability-Indicating HPLC Method

Objective: Quantify CPIV and separate it from its degradation products (Cefetamet acid and Delta-2 isomers).

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70:30 (A:B) isocratic flow (or gradient if resolving multiple degradants).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (or 265 nm for specific isomer detection).

  • Retention Time: CPIV elutes ~8-10 min; Hydrolysis products elute earlier (~3-4 min).

Module 3: Formulation Troubleshooting (Palatability)

The Core Problem: CPIV is intensely bitter. Simple coating often fails because the drug leaks through in liquid media (syrups).

FAQ: My "Taste-Masked" suspension is still bitter. Why?

A: If you used simple polymer coating (e.g., Eudragit), the coating may be dissolving at the pH of the suspension vehicle.

  • Solution: Use Ion Exchange Resins (Drug-Resin Complexation). The complex remains intact in the bottle (pH 6-7) and mouth, but releases the drug in the stomach (pH 1-2) via ion exchange.

Protocol 3: Preparation of CPIV-Resin Complex (Resinate)

Materials:

  • CPIV[2]

  • Resin: Indion 234 or Amberlite IRP64 (Weak acidic cation exchange resin).

  • Solvent: Deionized water.

Step-by-Step:

  • Activation: Wash resin with distilled water to remove impurities.

  • Loading: Disperse Resin in water. Add CPIV (Ratio 1:1 or 1:2 Drug:Resin).

  • Stirring: Stir magnetically for 4-6 hours. Note: Monitor pH; keep it near neutral to ensure the resin remains in its ionized form for complexation.

  • Filtration: Filter the resinate and wash with deionized water to remove free drug.

  • Drying: Dry at

    
    .
    
  • Verification: Taste test a small amount. It should be tasteless.

References

  • Bioavailability & Pharmacokinetics

    • Title: Bioavailability of syrup and tablet formulations of cefetamet pivoxil.[3][4]

    • Source: Antimicrobial Agents and Chemotherapy.

    • URL:[Link]

  • Formulation & Taste Masking

    • Title: Formulation development and rheological studies of palatable cefetamet pivoxil hydrochloride dry powder suspension.
    • Source: DARU Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Degradation Kinetics

    • Title: The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions.[5]

    • Source: Journal of Pharmacy and Pharmacology.
    • URL:[Link]

  • Solid Dispersion Techniques

    • Title: Improvement in Solubility of Cefixime Trihydrate by Hydrotropic Method (Applied Principle).
    • Source: International Journal of Pharmaceutical Sciences and Research.
    • URL:[Link]

Sources

Identifying and characterizing impurities in 2-Cefetamet Pivoxil batches

[1]

Introduction: The Stability Paradox of Cefetamet Pivoxil

Cefetamet Pivoxil is a prodrug designed to improve the oral bioavailability of the active cephalosporin, Cefetamet.[1] This design feature—the pivaloyloxymethyl ester at the C-4 position—is also its primary analytical liability.[1] The ester is intentionally labile to esterases in vivo, meaning it is chemically prone to hydrolysis in vitro (during storage and analysis).[1]

This guide addresses the specific challenges of stabilizing, separating, and identifying impurities in this molecule. Unlike stable solids, Cefetamet Pivoxil requires a dynamic approach to impurity profiling that accounts for pH-dependent hydrolysis,

1

Module 1: The Impurity Landscape

Before troubleshooting, you must categorize the "Unknowns" in your chromatogram.[1] In Cefetamet Pivoxil batches, impurities generally fall into three mechanistic buckets:

  • Hydrolytic Degradants: The ester bond cleaves, releasing Cefetamet (Free Acid) .[1] This is the most common impurity (often termed Impurity A).[1]

  • Isomeric Impurities:

    • 
      -Isomer:  Migration of the double bond in the dihydrothiazine ring.[1]
      
    • Anti-Isomer: Isomerization of the methoxyimino group (usually induced by light).[1]

  • Polymeric/Oxidative Species: High molecular weight dimers or oxides formed under stress (heat/moisture).[1]

Visualizing the Degradation Pathways

The following diagram maps the causality of impurity formation, essential for root-cause analysis (RCA).

Cefetamet_DegradationCPCefetamet Pivoxil(Main Peak)CefAcidCefetamet (Free Acid)(Impurity A)CP->CefAcidHydrolysis (Ester Cleavage)pH > 6 or MoistureDelta2Delta-2 Isomer(Impurity B)CP->Delta2Base CatalysisThermal StressAntiIsoAnti-Isomer(Photolytic)CP->AntiIsoUV Light Exposure(Methoxyimino shift)DimerPolymers/Dimers(High MW)CP->DimerConcentrated SolutionHeatPivalicPivalic Acid +FormaldehydeCP->PivalicBy-products

Figure 1: Mechanistic degradation pathways of Cefetamet Pivoxil.[1][2][3][4] Note that hydrolysis is the dominant pathway in aqueous media.

Module 2: Standardized Analytical Protocols

Do not rely on generic cephalosporin methods.[1] Cefetamet Pivoxil requires specific buffering to prevent on-column degradation.[1]

Recommended HPLC Conditions (Gradient Method)

This method is optimized to separate the polar hydrolytic impurities (early eluting) from the hydrophobic parent and dimers.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equiv.)[1]Sterically protected C18 phases resist hydrolysis at low pH.[1]
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.0 - 3.[1]5)Low pH suppresses ionization of the carboxyl groups, improving retention of polar degradants.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for cephalosporins compared to Methanol.[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 5µm columns.[1]
Detection UV @ 230-235 nmMax absorption for the aminothiazole ring; minimizes baseline drift from buffer.[1]
Column Temp 25°C - 30°CCritical: Higher temps (>40°C) accelerate

isomerization during the run.[1]

Gradient Table:

  • 0 min: 90% A / 10% B[1]

  • 15 min: 60% A / 40% B[1]

  • 25 min: 20% A / 80% B (Elute Dimers)

  • 30 min: 90% A / 10% B (Re-equilibration)

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies reported by users, applying the "Why-Fix" logic.

Scenario A: "I see a 'Ghost Peak' growing during my sequence."

The Issue: A peak at RRT ~0.4-0.5 (relative to Cefetamet Pivoxil) increases in area over time in the autosampler. Diagnosis: On-vial Hydrolysis. You are likely dissolving the sample in a solvent with high water content or unstable pH.[1] Cefetamet Pivoxil hydrolyzes to Cefetamet (Free Acid) in solution.[1] Corrective Action:

  • Change Diluent: Use Acetonitrile:Buffer pH 3.0 (50:50) . Avoid pure water or neutral buffers as diluents.[1]

  • Temperature Control: Set autosampler temperature to 4°C .

  • Validation: Inject the same vial at 0h, 4h, and 8h. If the peak grows, your diluent is too aggressive.[1]

Scenario B: "My main peak has a shoulder or is splitting."

The Issue: Poor resolution between the main peak and a closely eluting impurity (RRT ~1.05 - 1.10). Diagnosis:


-Isomer Co-elution.


1Corrective Action:
  • Check pH: Ensure Mobile Phase A is strictly pH 3.0 ± 0.1 . Higher pH causes peak broadening and promotes isomerization.[1]

  • Column Health: A void in the column head often affects the main peak first. Reverse-flush or replace the column.

  • Identification: Use the UV spectrum.[1] The

    
     isomer typically has a UV maximum shifted to a shorter wavelength (hypsochromic shift) compared to the 
    
    
    parent [1].[1]
Scenario C: "I cannot identify a high molecular weight impurity at the end of the run."

The Issue: A broad peak eluting after the main peak (RRT > 1.5). Diagnosis: Polymerization (Dimerization). Beta-lactam rings are reactive.[1] In concentrated solutions, the amino group of one molecule attacks the beta-lactam ring of another.[1] Corrective Action:

  • LC-MS Analysis: Check for

    
     ions (approx m/z 1000+).
    
  • Sample Prep: Ensure the sample concentration is not excessive (>1 mg/mL can trigger polymerization).[1]

  • Detection: These often respond better to Refractive Index (RI) or Evaporative Light Scattering (ELSD) if they lack strong UV chromophores, though Cefetamet dimers usually retain UV activity.[1]

Module 4: Advanced Characterization Workflow (LC-MS)

When retention time matching is insufficient, use this workflow to characterize unknown impurities (e.g., "Impurity X").

Characterization Logic Flow

Impurity_WorkflowStartUnknown Impurity Detected(>0.10% Area)Step1LC-MS/MS (Q-TOF or Trap)Positive ESI ModeStart->Step1DecisionMatch Mass withKnown Impurities?Step1->DecisionKnownConfirm with Reference Standard(Retention Time Match)Decision->KnownYesUnknownIsolation via Prep-HPLCDecision->UnknownNoFinalUpdate Impurity ProfileKnown->FinalNMR1H / 13C NMR Spectroscopy(Structural Elucidation)Unknown->NMRNMR->Final

Figure 2: Decision tree for characterizing unknown impurities in Cefetamet Pivoxil batches.

Mass Spectrometry Fingerprints

Use this reference table to tentatively identify peaks before isolation [2, 3].

Impurity TypeMolecular Ion (ESI+)Fragmentation Pattern (MS/MS)
Cefetamet Pivoxil (Parent) m/z ~494

Loss of pivalic acid (m/z -102)
Cefetamet (Acid) m/z ~398

Loss of carboxyl/amide fragments

-Isomer
m/z ~494

Similar to parent; differentiate by RT and UV
Dimer m/z ~987

Complex fragmentation; often low abundance

Note on MS Settings: Use a volatile buffer (e.g., Ammonium Formate pH 3.[1]0) instead of Phosphate buffer for LC-MS applications.

References

  • Jelińska, A., et al. (2004).[1][3] "The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, D., et al. (2015).[1][2][5] "Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Bentham Science. (2022).[1] "Characterization of Allergic Polymerized Impurities in Cephalosporins by MALDI-TOF MS/MS Spectrometry."

  • PubChem. "Cefetamet Pivoxil - Compound Summary."[1] National Library of Medicine.[1][6] [1]

Validation & Comparative

2-Cefetamet Pivoxil versus Cefpodoxime: A Comparative Antibacterial Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Gram-Positive Gap" Verdict: While both agents are oral third-generation cephalosporin ester prodrugs designed to expand Gram-negative coverage, they diverge critically in their Gram-positive efficacy. Cefpodoxime proxetil exhibits a balanced broad-spectrum profile with potent activity against Streptococcus pneumoniae and moderate activity against methicillin-susceptible Staphylococcus aureus (MSSA). In contrast, Cefetamet pivoxil is a specialized Gram-negative agent; it demonstrates negligible activity against Staphylococci and weaker activity against Pneumococci but maintains high potency against Enterobacteriaceae and Neisseria gonorrhoeae.

For drug development professionals, this distinction dictates therapeutic positioning: Cefpodoxime is the superior candidate for community-acquired respiratory tract infections (where Pneumococcus is a driver), while Cefetamet is optimized for complicated urinary tract infections (cUTI) and specific Gram-negative sepsis models.

Mechanistic Foundation: Prodrug Activation & Target Binding

Both compounds utilize an ester-prodrug mechanism to bypass the gastrointestinal absorption barrier, a common limitation of polar third-generation cephalosporins.

The Ester-Hydrolysis Pathway

Neither Cefetamet pivoxil nor Cefpodoxime proxetil possesses intrinsic antibacterial activity in their administered form. They must undergo de-esterification by cytosolic esterases in the intestinal wall to release the active acids (Cefetamet and Cefpodoxime).

ProdrugActivation Prodrug Oral Administration (Inactive Ester Prodrug) Intestine Intestinal Wall (Cytosolic Esterases) Prodrug->Intestine Absorption Hydrolysis De-esterification (Hydrolysis) Intestine->Hydrolysis Enzymatic Action ActiveDrug Active Metabolite (Free Acid) Hydrolysis->ActiveDrug Releases Formaldehyde/ Pivalic Acid Target Target Binding (PBP1a, PBP1b, PBP3) ActiveDrug->Target High Affinity Binding Lysis Bacterial Lysis (Peptidoglycan Inhibition) Target->Lysis Cell Wall Collapse

Figure 1: Obligate activation pathway for ester-prodrug cephalosporins. Note that in vitro susceptibility testing must use the free acids (Cefetamet/Cefpodoxime), not the prodrugs.

Comparative Antibacterial Spectrum Analysis

The following data synthesizes experimental MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of strains) values derived from comparative surveillance studies.

The Gram-Positive Divergence

This is the most significant differentiator. Cefetamet has a low affinity for the Penicillin-Binding Proteins (PBPs) of Gram-positive cocci compared to Cefpodoxime.

OrganismCefetamet MIC90 (mg/L)Cefpodoxime MIC90 (mg/L)Clinical Implication
Staphylococcus aureus (MSSA) > 16 (Resistant)2.0 - 4.0 (Susceptible)Cefetamet is ineffective against MSSA.
Streptococcus pneumoniae (PSSP) 1.0 - 2.0

0.06
Cefpodoxime is significantly more potent.[1]
Streptococcus pyogenes 0.25 - 0.5

0.06
Cefpodoxime is superior.[1]
The Gram-Negative Convergence

Both agents excel against Enterobacteriaceae, often outperforming second-generation agents (e.g., Cefaclor, Cefuroxime).

OrganismCefetamet MIC90 (mg/L)Cefpodoxime MIC90 (mg/L)Comparative Analysis
Escherichia coli 0.25 - 0.50.5 - 1.0Comparable; Cefetamet often slightly more potent.
Klebsiella pneumoniae 0.25 - 0.50.5 - 1.0Both highly effective.
Proteus mirabilis

0.06

0.06
Excellent activity for both.[1]
Haemophilus influenzae

0.06

0.06
Equivalent high potency.[2]
Neisseria gonorrhoeae

0.03

0.03
Highly effective (assuming non-MDR strains).
Enterobacter cloacae > 32> 16Both fail (AmpC constitutive resistance).

Beta-Lactamase Stability Profile

Stability against hydrolytic enzymes is a prerequisite for efficacy. Both agents demonstrate the "Third-Generation Signature": stability against plasmid-mediated penicillinases but vulnerability to extended-spectrum enzymes.

  • TEM-1 & SHV-1 (Class A): Both Cefetamet and Cefpodoxime are highly stable against these common beta-lactamases found in E. coli and H. influenzae.

  • AmpC (Class C): Both agents are hydrolyzed by high-level AmpC cephalosporinases (chromosomal or plasmid-mediated), rendering them ineffective against derepressed Enterobacter, Serratia, and Citrobacter species.

  • ESBLs: Neither agent is reliable against Extended-Spectrum Beta-Lactamase producers without a beta-lactamase inhibitor.

Experimental Protocols: Validating In Vitro Efficacy

To replicate these findings or test novel isolates, researchers must employ a standardized Broth Microdilution method. Crucial Note: You must use Cefetamet free acid (Ro 15-8074) and Cefpodoxime free acid , not the ester prodrugs, as the prodrugs lack antibacterial activity in vitro.

Protocol: Broth Microdilution (CLSI Standards)

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • Antibiotic stock solutions (dissolved in phosphate buffer pH 7.0 for Cefetamet; DMSO/Buffer for Cefpodoxime).

Workflow:

MIC_Workflow Step1 1. Prepare Stock Solutions (Use Free Acids only) Step2 2. Serial Dilution (96-well plate, 0.06 - 64 mg/L) Step1->Step2 Step3 3. Inoculation (Add 5x10^5 CFU/mL bacteria) Step2->Step3 Step4 4. Incubation (35°C, ambient air, 16-20h) Step3->Step4 Step5 5. Read Results (Lowest conc. with no visible growth) Step4->Step5 QC QC Check (E. coli ATCC 25922) Step5->QC Validate

Figure 2: Standardized Broth Microdilution workflow for determining MIC values.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Cefetamet acid and Cefpodoxime acid to a concentration of 1280 mg/L.

  • Dilution: Create doubling dilutions in CAMHB across a 96-well microtiter plate.

  • Inoculum Prep: Adjust a fresh bacterial culture to a 0.5 McFarland turbidity standard, then dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of inoculum to 50 µL of drug solution in wells (Final volume 100 µL).

  • Incubation: Incubate at 35°C for 16–20 hours (20–24 hours for Staphylococci).

  • Analysis: Determine the MIC as the lowest concentration inhibiting visible growth.

Pharmacokinetic Context

While in vitro data (MIC) predicts potency, pharmacokinetics (PK) predicts clinical success.

  • Bioavailability:

    • Cefetamet Pivoxil: Bioavailability is food-dependent.[3] It increases from ~30% (fasting) to 40-50% when taken with food.

    • Cefpodoxime Proxetil: Bioavailability is approximately 50% , also enhanced by food and decreased by antacids/H2-blockers.

  • Protein Binding:

    • Cefetamet: Very low protein binding (<20%). This results in high levels of free, active drug in the serum and tissues.

    • Cefpodoxime: Moderate protein binding (~18-23%).

  • Half-Life: Both agents have short elimination half-lives (2.0 – 3.0 hours), necessitating twice-daily (BID) dosing for most indications.

References

  • Comparison of in vitro antibacterial activities of Cefpodoxime proxetil and Cefixime.BVSalud.
  • Antibacterial activity of cefpodoxime in comparison with cefixime, cefdinir, cefetamet, ceftibuten...PubMed.
  • In vitro activity of cefpodoxime in comparison with other oral beta-lactam antibiotics.NIH.
  • Pharmacokinetics of cefetamet and cefetamet pivoxil after intravenous and oral doses in humans.Antimicrobial Agents and Chemotherapy.
  • Microbiological evaluation of cefpodoxime proxetil.Journal of Antimicrobial Chemotherapy.

Sources

Head-to-head comparison of 2-Cefetamet Pivoxil and other third-generation cephalosporins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Cefetamet Pivoxil and Third-Generation Cephalosporins Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Position of Cefetamet Pivoxil

Cefetamet pivoxil is an oral ester prodrug that, upon hydrolysis, releases the active third-generation cephalosporin, Cefetamet .[1] While often grouped broadly with other oral third-generation agents like Cefixime and Cefpodoxime proxetil, Cefetamet exhibits a distinct pharmacological profile characterized by high stability against common plasmid-mediated beta-lactamases (TEM-1, SHV-1) and a specific affinity for respiratory and urinary tract pathogens.

This guide provides a rigorous, data-driven comparison of Cefetamet Pivoxil against its primary competitors, supported by validated experimental protocols for bioanalysis and susceptibility testing.

Mechanism of Action & Chemical Activation

Unlike non-esterified cephalosporins (e.g., Ceftibuten), Cefetamet pivoxil is pharmacologically inactive.[2] Its lipophilic pivaloyloxymethyl ester moiety facilitates intestinal absorption. Once absorbed, it undergoes rapid enzymatic hydrolysis by non-specific esterases in the intestinal mucosa and liver to yield Cefetamet.

Figure 1: Prodrug Activation Pathway

G Prodrug Cefetamet Pivoxil (Lipophilic Ester) Absorption Intestinal Absorption (Passive Diffusion) Prodrug->Absorption Active Cefetamet (Active Metabolite) Absorption->Active Hydrolysis Byproducts Pivalic Acid + Formaldehyde Absorption->Byproducts Enzyme Non-specific Esterases (Mucosa/Liver) Enzyme->Absorption Catalysis

Caption: The enzymatic hydrolysis of Cefetamet Pivoxil facilitates high bioavailability, converting the inactive ester into the active bactericidal moiety.

Head-to-Head: Microbiological Performance

The following data synthesizes MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of strains) values derived from comparative in vitro surveillance studies.

Table 1: Comparative In Vitro Activity (MIC90 in mg/L)
PathogenCefetamet (Active)CefiximeCefpodoximeClinical Insight
H. influenzae (β-lac+) ≤ 0.25≤ 0.250.25Equipotent. All three are highly stable against TEM-1 beta-lactamases produced by H. flu.
S.[3] pneumoniae (Pen-S) 0.50.25 - 0.50.06Cefpodoxime is superior for pneumococci, though Cefetamet remains clinically effective.
M. catarrhalis 1.00.50.5Comparable. Effective against beta-lactamase producing strains.[3][4]
E. coli ≤ 4.00.25 - 1.01.0Cefixime is superior for Enterobacteriaceae, but Cefetamet retains breakpoint susceptibility.
S. aureus (MSSA) > 16 (Resistant)> 16 (Resistant)2.0 - 4.0Differentiation Point: Cefpodoxime has some Staph activity; Cefetamet and Cefixime do not.
P. aeruginosa ResistantResistantResistantClass Effect: No oral 3rd gen cephalosporin covers Pseudomonas.

Key Differentiator: Cefetamet demonstrates a specific "respiratory-urinary" niche.[2] It avoids the broad selection pressure of Cefpodoxime (which affects skin flora like Staph) while maintaining high stability against respiratory pathogens, unlike older agents like Cefaclor.

Head-to-Head: Pharmacokinetics (PK)

The clinical utility of Cefetamet Pivoxil is heavily influenced by its PK profile, particularly the "food effect" which is critical for ester prodrugs.

Table 2: Pharmacokinetic Parameters
ParameterCefetamet PivoxilCefiximeCefpodoxime Proxetil
Bioavailability (F) ~40-50%40-50%~50%
Food Effect Positive: Absorption increases significantly with food.[5]Negative/Neutral: Absorption may decrease with food.Positive: Absorption increases with food.
Half-Life (

)
2.0 – 2.5 hours3.0 – 4.0 hours2.0 – 3.0 hours
Protein Binding Low (22%)High (65%)Moderate (20-30%)
Excretion >90% Unchanged (Urine)~50% Unchanged (Urine)~30-40% Unchanged (Urine)

Scientist's Note: The low protein binding of Cefetamet (22%) is a distinct advantage over Cefixime (65%). This results in a higher fraction of free (active) drug in the serum and tissues, potentially offsetting the slightly lower intrinsic potency against certain Enterobacteriaceae.

Experimental Protocols

To verify these properties in a development setting, the following protocols are standardized.

Protocol A: High-Performance Liquid Chromatography (HPLC) for Bioanalysis

Objective: Quantify Cefetamet active metabolite in human plasma.[6][7]

Reagents:

  • Acetonitrile (HPLC Grade)[6]

  • Methanol (HPLC Grade)[6]

  • Phosphate Buffer (pH 3.6)[8]

  • Internal Standard: Cephalexin or similar structure.

System Setup:

  • Column: RP-C18 (150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Acetonitrile : Methanol : Phosphate Buffer (50 : 20 : 30 v/v/v).[8]

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Detection: UV Absorbance at 236 nm (Lambda max for the aminothiazole ring).

  • Temperature: Ambient (25°C).

Sample Preparation (Protein Precipitation):

  • Aliquot 200 µL of plasma.

  • Add 200 µL of Internal Standard solution.

  • Add 400 µL of Acetonitrile to precipitate proteins.

  • Vortex for 60 seconds; Centrifuge at 10,000 rpm for 10 minutes.

  • Inject 20 µL of the clear supernatant.

Validation Criteria:

  • Linearity: 5 – 25 µg/mL (

    
    ).
    
  • Precision: Intra-day CV < 5%.

Protocol B: In Vitro Susceptibility Testing (Broth Microdilution)

Objective: Determine MIC values for Cefetamet against clinical isolates.

Workflow:

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococcus spp., supplement with 2-5% lysed horse blood.

  • Stock Solution: Dissolve Cefetamet free acid (not the pivoxil ester) in phosphate buffer (pH 6.0) or DMSO. Note: The ester is inactive in vitro; you must use the active metabolite.

  • Dilution: Prepare serial two-fold dilutions in 96-well plates (Range: 0.03 – 64 mg/L).

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard, dilute to achieve final well concentration of

    
     CFU/mL.
    
  • Incubation: 35°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth.

Strategic Selection Logic

The following decision tree illustrates when to select Cefetamet Pivoxil over competitors based on pathogen profile and patient factors.

Figure 2: Comparative Selection Workflow

DecisionTree Start Target Infection / Pathogen GramPos Suspected Gram-Positive? Start->GramPos GramNeg Suspected Gram-Negative? Start->GramNeg Staph Staphylococcus aureus? GramPos->Staph Strep Streptococcus pneumoniae? Staph->Strep No UseCefpod Select Cefpodoxime (Better Staph coverage) Staph->UseCefpod Yes UseCefetamet Select Cefetamet Pivoxil (High Stability, Low Protein Binding) Strep->UseCefetamet High Susceptibility Resp Respiratory (H. flu, M. cat)? GramNeg->Resp Entero Enterobacteriaceae (E. coli)? GramNeg->Entero Resp->UseCefetamet Preferred (High Stability) Entero->UseCefetamet Uncomplicated UTI UseCefixime Select Cefixime (Higher Potency vs E. coli) Entero->UseCefixime Severe/High Load

Caption: Selection logic based on intrinsic spectrum gaps. Cefetamet is optimal for respiratory/UTI targets where Staph is not the primary concern.

References

  • Comparison of Cefpodoxime proxetil and Cefixime in Acute Otitis Media. ResearchGate/PubMed. (2025).[9] Comparative efficacy data for oral cephalosporins. Link

  • Cefetamet Pivoxil: A Review of its Microbiology, Toxicology, Pharmacokinetics. PubMed. Comprehensive overview of the drug profile. Link

  • In Vitro Activity of Cefetamet against Respiratory Pathogens. NIH/PubMed. MIC90 data for H. influenzae and S. pneumoniae. Link

  • Pharmacokinetics of Cefetamet and Cefetamet Pivoxil. Antimicrobial Agents and Chemotherapy. Data on half-life, bioavailability, and food effects.[2] Link

  • Development and Validation of RP-HPLC Method for Cefetamet. TSI Journals. Detailed protocol for bioanalytical estimation. Link

Sources

Technical Guide: Cross-Reactivity Studies of Cefetamet Pivoxil with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the immunologic cross-reactivity of Cefetamet Pivoxil (active metabolite: Cefetamet). Cefetamet is a third-generation cephalosporin characterized by a 2-aminothiazolyl-methoxyimino R1 side chain.

Core Finding: The primary determinant of IgE-mediated cross-reactivity among cephalosporins is the R1 side chain.[1][2][3] Consequently, Cefetamet exhibits high cross-reactivity with Cefotaxime, Ceftriaxone, and Cefmenoxime due to identical or near-identical R1 structures. It demonstrates low cross-reactivity with first-generation cephalosporins (e.g., Cefazolin) and penicillins, provided the patient is not sensitized to the common beta-lactam core itself.

Molecular Basis of Cross-Reactivity

To predict cross-reactivity accurately, researchers must analyze the degradation pathway of the prodrug. Cefetamet Pivoxil is an ester prodrug; upon absorption, it is hydrolyzed by esterases in the intestinal wall to Cefetamet .

The Immunogenic Determinants[4][5]
  • R1 Side Chain (Critical): Cefetamet possesses a 2-aminothiazol-4-yl ring attached to a methoxyimino group. This specific configuration is the dominant epitope recognized by IgE antibodies in cephalosporin-allergic patients.

  • R2 Side Chain (Secondary): Cefetamet has a methyl group at the C3 position. While R2 contributes less to cross-reactivity than R1, it can sterically influence antibody binding.

  • Beta-Lactam Core: The bicyclic ring structure is the defining feature of the class but is less frequently the sole cause of specific allergic recognition compared to the side chains.

Comparative Analysis: Cefetamet vs. Alternatives

The following table categorizes beta-lactam antibiotics based on their structural homology to Cefetamet and the resulting theoretical risk of cross-reactivity.

Table 1: Cross-Reactivity Risk Profile[6][7]
Comparator DrugGenerationR1 Side Chain HomologyR2 Side ChainCross-Reactivity RiskMechanism
Cefotaxime 3rdIdentical (2-aminothiazolyl + methoxyimino)AcetoxymethylHigh (>80%) Shared dominant R1 epitope.
Ceftriaxone 3rdIdentical (2-aminothiazolyl + methoxyimino)ThiotriazinedioneHigh (>80%) Shared dominant R1 epitope.
Cefmenoxime 3rdIdentical TetrazolylthiomethylHigh Shared dominant R1 epitope.
Cefepime 4thHigh Similarity (Methoxyimino present)PyrrolidiniumModerate-High Shared methoxyimino moiety; steric differences in R2 may reduce binding.
Ceftazidime 3rdModerate (Aminothiazolyl + Propyloxyimino)PyridiniumLow-Moderate The bulky propyl group (vs. methyl in Cefetamet) hinders IgE binding despite the shared thiazole ring.
Cefazolin 1stNone ThiadiazoleLow (<2%) Distinct R1 and R2 chains.
Amoxicillin PenicillinNone N/ALow No shared side chains.
Structural Homology Visualization

The following diagram illustrates the clustering of beta-lactams based on the R1 side chain identity, visualizing why Cefetamet groups strictly with Cefotaxime and Ceftriaxone.

CrossReactivity cluster_HighRisk High Risk Group (Identical R1) cluster_ModRisk Moderate Risk (Steric Hindrance) cluster_LowRisk Low Risk (Distinct Structure) Cefetamet Cefetamet (Target) Cefotaxime Cefotaxime Cefetamet->Cefotaxime Methoxyimino Identity Ceftriaxone Ceftriaxone Cefetamet->Ceftriaxone Methoxyimino Identity Ceftazidime Ceftazidime Cefetamet->Ceftazidime Alkoxyimino Variation Cefazolin Cefazolin Cefetamet->Cefazolin No Homology Cefmenoxime Cefmenoxime Cefepime Cefepime Amoxicillin Amoxicillin

Figure 1: Network of cross-reactivity based on R1 side chain structural identity.[1][2][3] Red arrows indicate high probability of IgE cross-binding.

Experimental Protocol: Validation of Cross-Reactivity

To empirically verify cross-reactivity in a research setting, relying solely on skin testing is often insufficient due to the lack of validated minor determinants for cephalosporins. The Basophil Activation Test (BAT) is the gold-standard in vitro assay for this purpose.

Protocol: Flow Cytometric Basophil Activation Test (BAT)

Objective: Quantify the upregulation of activation markers (CD63 or CD203c) on basophils from sensitized donors when challenged with Cefetamet vs. comparators.

Reagents:

  • Heparinized whole blood (from allergic donor).

  • Stimulation Buffer (IL-3 containing).

  • Anti-CD63-FITC and Anti-CCR3-PE (for basophil gating).

  • Drug solutions: Cefetamet (active), Cefotaxime, Ceftriaxone.[3][4]

Workflow Steps:

  • Sample Preparation:

    • Draw 2 mL peripheral blood into heparin tubes. Critical: Process within 4 hours to maintain basophil viability.

    • Aliquot 100 µL of blood into flow cytometry tubes.

  • Drug Stimulation:

    • Prepare serial dilutions of Cefetamet and comparators (e.g., 0.1, 1.0, 2.5 mg/mL) in stimulation buffer.

    • Controls:

      • Negative:[5][6] Stimulation buffer only (background).

      • Positive: Anti-FcεRI mAb or fMLP (validates cell viability).

    • Incubate blood with drug solutions for 15 minutes at 37°C .

  • Staining & Lysis:

    • Stop reaction with cold EDTA.

    • Add staining antibodies (Anti-CD63 / Anti-CCR3). Incubate 20 mins in dark.

    • Lyse red blood cells using commercial lysing solution. Centrifuge and wash.

  • Flow Cytometry Analysis:

    • Gate on Basophils: CCR3 positive / SSC low.

    • Measure CD63 expression (Activation marker).

    • Calculation: Stimulation Index (SI) = % Activated Basophils (Sample) / % Activated Basophils (Negative Control).

  • Interpretation:

    • SI > 2.0 and >5% CD63+ cells typically indicates a positive reaction.

    • If Cefetamet-sensitized cells show SI > 2.0 when exposed to Cefotaxime, cross-reactivity is confirmed.

Experimental Logic Diagram

BAT_Protocol cluster_Stimulation Stimulation Phase (37°C, 15 min) Start Donor Blood (Heparinized) Aliquot Aliquot 100µL Start->Aliquot Tube1 Neg Control (Buffer) Aliquot->Tube1 Tube2 Pos Control (Anti-FcεRI) Aliquot->Tube2 Tube3 Cefetamet (0.5 - 2.5 mg/mL) Aliquot->Tube3 Tube4 Comparator (Cefotaxime) Aliquot->Tube4 Stain Stain: Anti-CCR3 / Anti-CD63 Tube1->Stain Tube2->Stain Tube3->Stain Tube4->Stain Lyse RBC Lysis & Wash Stain->Lyse Flow Flow Cytometry Acquisition Lyse->Flow Analysis Data Analysis (Gate CCR3+ / SSC low) Flow->Analysis Result Calculate Stimulation Index (SI) SI > 2 = Cross-Reactive Analysis->Result

Figure 2: Step-by-step workflow for the Basophil Activation Test (BAT) to determine IgE-mediated cross-reactivity.

References

  • Romano, A., et al. (2018). IgE-mediated hypersensitivity to cephalosporins: Cross-reactivity and tolerability of alternative cephalosporins.[7][8][9] Journal of Allergy and Clinical Immunology.[8][10]

  • Pichichero, M. E. (2014). Cephalosporin cross-reactivity: The importance of the R1 side chain.[1][2][3][7][8] The Journal of Allergy and Clinical Immunology: In Practice.[8]

  • Zagursky, R. J., & Pichichero, M. E. (2018). Cross-reactivity in β-Lactam Allergy.[1][2][7][8][11][12][13][14] The Journal of Allergy and Clinical Immunology: In Practice.[8]

  • Eberlein, B., et al. (2010). Basophil Activation Test: Old and New Applications in Allergy. Cytometry Part B: Clinical Cytometry.

Sources

A Comparative Guide to the Efficacy of Cefetamet Pivoxil and Ceftriaxone Against Escherichia coli Isolates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escherichia coli remains a predominant pathogen in both community-acquired and nosocomial infections, driving a continuous need for effective antimicrobial agents. Among the therapeutic options, third-generation cephalosporins have been a cornerstone in managing infections caused by this versatile gram-negative bacterium. This guide provides an in-depth comparative analysis of two such cephalosporins: Cefetamet Pivoxil, an oral prodrug, and Ceftriaxone, a widely used parenteral agent. Our focus will be on their in vitro efficacy against E. coli isolates, the underlying mechanisms of action, the impact of resistance, and the standardized methodologies for their evaluation.

Cefetamet Pivoxil is an oral third-generation cephalosporin that offers the convenience of outpatient administration.[1] It is recognized for its broad spectrum of activity against a variety of gram-positive and gram-negative bacteria responsible for respiratory and urinary tract infections.[1] Ceftriaxone, administered intravenously or intramuscularly, is a broad-spectrum antibiotic with demonstrated efficacy against E. coli and is approved for treating various infections caused by this organism.[2]

Mechanism of Action: A Shared Strategy Against Bacterial Cell Wall Synthesis

Both Cefetamet and the active form of Ceftriaxone belong to the beta-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The peptidoglycan layer provides structural integrity to the bacterial cell wall. By disrupting this process, these cephalosporins induce cell lysis and bacterial death.

cluster_bacterium Bacterial Cell Beta-Lactam Cefetamet or Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBPs Binds to & Inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis PBPs->Cell_Lysis Inhibition leads to Cell_Wall_Synthesis->Cell_Lysis Disruption causes

Mechanism of Action of Beta-Lactam Antibiotics

Comparative In Vitro Efficacy Against E. coli

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are key metrics for comparing the potency of different antibiotics.

While direct head-to-head studies comparing large panels of E. coli isolates against both Cefetamet Pivoxil and Ceftriaxone are limited, a synthesis of available data provides valuable insights.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Source
Cefetamet 0.20.78
Ceftriaxone 0.38>256 (resistant strains)[3]
Ceftriaxone Not Specified8 (for Enterobacteriaceae)

It is important to note that the MIC90 for ceftriaxone can be significantly influenced by the prevalence of resistance mechanisms within the tested isolates.[3]

The Challenge of Resistance: Extended-Spectrum β-Lactamases (ESBLs)

A major challenge to the efficacy of third-generation cephalosporins is the production of extended-spectrum β-lactamases (ESBLs) by E. coli. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. The presence of ESBLs often leads to clinical failure with cephalosporin therapy.

  • Ceftriaxone and ESBLs: Ceftriaxone resistance is frequently used as a surrogate marker for ESBL production.[4] ESBL-producing E. coli often exhibit high-level resistance to ceftriaxone, with MIC values well above the susceptibility breakpoint.[3] In such cases, ceftriaxone is not a recommended treatment option.[5]

  • Cefetamet and ESBLs: Cefetamet also shows reduced activity against ESBL-producing strains. The superior activity of cefetamet against some gram-negative pathogens is linked to its stability against certain β-lactamases, but this stability does not always extend to the potent hydrolytic activity of ESBLs.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the accuracy and reproducibility of in vitro efficacy data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).[6]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of antibiotic dilutions in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.

Start Prepare Serial Dilutions of Antibiotic in Broth Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read for Visible Growth (Turbidity) Incubate->Read Determine_MIC Determine MIC: Lowest Concentration with No Growth Read->Determine_MIC End Report Results Determine_MIC->End

Broth Microdilution Workflow for MIC Determination
Disk Diffusion Method (Kirby-Bauer Test)

In this method, paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate uniformly inoculated with the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and is correlated with the MIC.

Start Prepare a Standardized Bacterial Inoculum Inoculate Inoculate Mueller-Hinton Agar Plate Start->Inoculate Apply_Disks Apply Antibiotic Disks Inoculate->Apply_Disks Incubate Incubate at 35°C for 16-18 hours Apply_Disks->Incubate Measure_Zones Measure Diameters of Zones of Inhibition Incubate->Measure_Zones Interpret Interpret as Susceptible, Intermediate, or Resistant (based on CLSI criteria) Measure_Zones->Interpret End Report Results Interpret->End

Disk Diffusion (Kirby-Bauer) Workflow

CLSI Breakpoints for Interpretation

The CLSI establishes interpretive criteria (breakpoints) for MICs and zone diameters to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are based on microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcomes data.

For Ceftriaxone against Enterobacteriaceae, the CLSI has revised its breakpoints over time to better reflect clinical efficacy and to help in the detection of resistance mechanisms like ESBLs. The susceptibility breakpoint was lowered to ≤1 µg/mL.[7]

Specific CLSI breakpoints for Cefetamet are not as readily available in recent CLSI documents, which often focus on more commonly used agents in certain regions.

Clinical Considerations

While in vitro data is foundational, clinical outcomes are the ultimate measure of an antibiotic's efficacy.

  • Cefetamet Pivoxil: Clinical trials have demonstrated its effectiveness in treating urinary tract infections, including those caused by E. coli.[1] In comparative studies for UTIs, Cefetamet Pivoxil has been shown to be at least as effective, and in some cases superior, to other oral antibiotics.[1]

  • Ceftriaxone: Ceftriaxone has a long history of successful clinical use for a wide range of E. coli infections. However, the increasing prevalence of ceftriaxone-resistant, particularly ESBL-producing, E. coli has complicated its empirical use in some settings.

Conclusion

Both Cefetamet Pivoxil and Ceftriaxone are potent third-generation cephalosporins with significant activity against susceptible E. coli isolates. Cefetamet Pivoxil offers a valuable oral treatment option, particularly for urinary tract infections, while ceftriaxone remains a critical parenteral agent for a broader range of infections.

The primary challenge to the efficacy of both agents is the emergence and spread of ESBL-producing E. coli. For these resistant strains, neither Cefetamet Pivoxil nor Ceftriaxone are reliable therapeutic choices. This underscores the critical importance of ongoing antimicrobial surveillance and the development of new therapeutic strategies, such as the combination of beta-lactam antibiotics with beta-lactamase inhibitors.

For researchers and drug development professionals, the data presented here highlight the need for continued investigation into the comparative efficacy of existing and novel antimicrobial agents against clinically relevant pathogens like E. coli, with a particular focus on overcoming prevalent resistance mechanisms.

References

  • An In Vitro Susceptibility Study of Cefotaxime-Sulbactam on Clinical Bacterial Isolates From Various Regions in India. (2023, March 13). Cureus. [Link]

  • Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy. (1992). The Journal of antimicrobial chemotherapy. [Link]

  • Comparative analysis of Amikacin, Ceftriaxone, Ciprofloxacin and Imipenem against Escherichia coli and Salmonella typhi: A prospective experimental study. (2019). Infectious Diseases. [Link]

  • In Vitro Susceptibility of Clinical Isolates to Ceftriaxone Alone and Ceftriaxone in Combination With Sulbactam or Tazobactam: A Comparative Study of Broad-Spectrum β-Lactam Antibiotics in India. (2023, September 26). Cureus. [Link]

  • Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing. (2014, June 18). Journal of Clinical Microbiology. [Link]

  • Comparison of Ceftriaxone and Antipseudomonal β-Lactam Antibiotics Utilized for Potential AmpC β-Lactamase-Producing Organisms. (2020, January 29). Hospital Pharmacy. [Link]

  • Comparison of Ceftriaxone Susceptibility Rates of Enterobacteriaceae in the TEST Program Using EUCAST vs. 2009 and 2010 CLSI Breakpoints. (n.d.). Poster presented at an unknown conference. [Link]

  • Ceftriaxone + Clavulanic acid Ezy MICTM Strip EM117I (CTR/CTR+) (Individually Packed). (n.d.). HiMedia Laboratories. [Link]

  • Escherichia coli MIC range, MIC 50 and MIC 90 for 1571 strains isolated from digestive clinical cases. (n.d.). ResearchGate. [Link]

  • Can the Ceftriaxone Breakpoints Be Increased Without Compromising Patient Outcomes? (2018, June 8). Clinical Infectious Diseases. [Link]

  • Cefazolin (left) and ceftriaxone (right) MIC distributions for Escherichia coli. (n.d.). ResearchGate. [Link]

  • Comparative Evaluation of Ceftriaxone Efficacy Against Escherichia coli: A Study of Three Commercial Brands Using Minimal Inhibitory Concentration. (2020, July 6). ResearchGate. [Link]

  • Definitive Cefazolin Therapy for Stabilized Adults with Community-Onset Escherichia coli, Klebsiella Species, and Proteus mirabilis Bacteremia: MIC Matters. (2019, April 26). Microorganisms. [Link]

  • Digging Deeper into Understanding Cefazolin Reporting for Enterobacteriaceae. (2019, February 6). CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2023, December 15). FDA. [Link]

  • A Comparative In Vitro Sensitivity Study of “Ceftriaxone–Sulbactam–EDTA” and Various Antibiotics against Gram-negative Bacterial Isolates from Intensive Care Unit. (2021, August 18). Journal of Laboratory Physicians. [Link]

  • The Detection of ESBL-Producing Escherichia coli in Various Clinical Sample Using 3rd Generation Cephalosporin by Different Diffusion Methods. (2024, June 10). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Impact of Revised Cefepime CLSI Breakpoints on Escherichia coli and Klebsiella pneumoniae Susceptibility and Potential Impact If Applied to Pseudomonas aeruginosa. (2015, April 16). Journal of Clinical Microbiology. [Link]

  • Detection of Extended-Spectrum ß-lactamases Production by Escherichia coli: A Phenotypic Comparative Study. (2018, December 30). Journal of Pure and Applied Microbiology. [Link]

  • Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study. (2022, November 15). Clinical Infectious Diseases. [Link]

  • Clinical implications of extended spectrum beta-lactamase (ESBL) producing Klebsiella species and Escherichia coli on cefepime effectiveness. (2008). Infection. [Link]

  • Impact of ceftriaxone and temocillin on fecal abundance of extended-spectrum β-lactamase producing Escherichia coli in a mouse model. (2021, March 10). PLoS ONE. [Link]

  • Breakpoints Eliminated From CLSI Document M100 Since 2010. (n.d.). CLSI. [Link]

  • Establishing the Optimal Ceftriaxone MIC for Predicting ESBL Production in Bloodstream Infections. (2023, August 14). Open Forum Infectious Diseases. [Link]

  • The Detection of ESBL-Producing Escherichia coli in Various Clinical Sample Using 3rd Generation Cephalosporin by Different Diffusion Methods. (n.d.). Scite.ai. [Link]

  • Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities. (2022, May 26). Infection and Drug Resistance. [Link]

  • Impact of Ceftriaxone De-restriction on the Occurrence of ESBL-Positive Bacterial Strains and Antibiotic Consumption. (2012, August 9). ResearchGate. [Link]

  • Genomic Surveillance of Ceftriaxone-Resistant Escherichia coli in Western New York Suggests the Extended-Spectrum β-Lactamase blaCTX-M-27 Is Emerging on Distinct Plasmids in ST38. (2020, July 29). Frontiers in Microbiology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.